Clofibroyl-CoA
描述
属性
CAS 编号 |
104732-21-0 |
|---|---|
分子式 |
C31H45ClN7O18P3S |
分子量 |
964.2 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-chlorophenoxy)-2-methylpropanethioate |
InChI |
InChI=1S/C31H45ClN7O18P3S/c1-30(2,24(42)27(43)35-10-9-20(40)34-11-12-61-29(44)31(3,4)55-18-7-5-17(32)6-8-18)14-53-60(50,51)57-59(48,49)52-13-19-23(56-58(45,46)47)22(41)28(54-19)39-16-38-21-25(33)36-15-37-26(21)39/h5-8,15-16,19,22-24,28,41-42H,9-14H2,1-4H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t19-,22-,23-,24+,28-/m1/s1 |
InChI 键 |
YCMNRTMIKDPOSZ-VXAHOBLNSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |
同义词 |
clofibric acid-CoA clofibric acid-coenzyme A clofibroyl-CoA clofibroyl-coenzyme A coenzyme A, clofibric acid- coenzyme A, clofibroyl- |
产品来源 |
United States |
Foundational & Exploratory
Clofibroyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofibroyl-CoA is the activated thioester form of clofibric acid, the active metabolite of the fibrate class of lipid-lowering drugs. As an acyl-CoA derivative, it is a key intermediate in the molecular mechanism of action of these therapeutic agents. This technical guide provides an in-depth overview of the structure, synthesis, and biological activities of this compound. It details its role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and its potential inhibitory effects on Carnitine Palmitoyltransferase (CPT). This document also outlines detailed experimental protocols for the synthesis and functional characterization of this compound, and presents available quantitative data for related compounds to contextualize its potential biochemical parameters.
Structure of this compound
This compound is a hybrid molecule formed from the conjugation of clofibric acid and Coenzyme A (CoA) via a high-energy thioester bond.
-
Clofibric Acid Moiety : The acyl group is derived from 2-(4-chlorophenoxy)-2-methylpropanoic acid, also known as clofibric acid.[1] This component is the pharmacologically active metabolite of drugs such as clofibrate.
-
Coenzyme A Moiety : This consists of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and a 3'-phosphorylated adenosine (B11128) diphosphate (B83284) (ADP) unit. The thioester linkage is formed between the carboxyl group of clofibric acid and the sulfhydryl group of the β-mercaptoethylamine portion of CoA.
The resulting structure positions the hydrophobic clofibroyl group at the end of the flexible and highly charged Coenzyme A molecule, facilitating its interaction with specific protein binding pockets.
Synthesis of this compound
This compound is not commercially available as a standard reagent and is typically synthesized in the laboratory for research purposes. The synthesis involves the activation of the carboxylic acid group of clofibric acid and its subsequent reaction with the free thiol of Coenzyme A. A generalizable protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of acyl-CoA thioesters.
Materials:
-
Clofibric acid
-
Coenzyme A, trilithium salt
-
N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., N-hydroxysuccinimide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
Procedure:
-
Activation of Clofibric Acid:
-
Dissolve clofibric acid in a minimal amount of anhydrous THF.
-
Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Carbonyldiimidazole (CDI).
-
Stir the reaction at room temperature for 1-2 hours to form the clofibroyl-imidazolide intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Thioester Formation:
-
In a separate vessel, dissolve Coenzyme A, trilithium salt in cold aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the activated clofibroyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH) if necessary.
-
Allow the reaction to proceed on ice for 2-4 hours or until completion.
-
-
Purification:
-
Purify the resulting this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.
-
Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) to elute the product.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
Collect the fractions containing the purified this compound.
-
-
Lyophilization and Quantification:
-
Pool the pure fractions and lyophilize to obtain this compound as a white powder.
-
Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient for Coenzyme A (ε = 16,400 M⁻¹cm⁻¹).
-
The workflow for the synthesis and purification of this compound is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.
Biological Activity and Signaling Pathways
The primary mechanism of action of this compound is believed to be through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha isoform (PPARα). A secondary mechanism may involve the inhibition of Carnitine Palmitoyltransferase (CPT).
Activation of Peroxisome Proliferator-Activated Receptor α (PPARα)
PPARs are ligand-activated transcription factors that regulate gene expression in lipid metabolism and inflammation.[2] Acyl-CoA thioesters, including those of very-long-chain and branched-chain fatty acids, have been shown to be high-affinity ligands for PPARα.[3][4] It is hypothesized that this compound acts as a direct ligand for PPARα.
Upon binding of this compound, PPARα undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[2] This activated complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake and β-oxidation, thereby increasing lipid catabolism.
The signaling pathway for PPARα activation by this compound is illustrated below:
References
- 1. en-academic.com [en-academic.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Clofibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of clofibroyl-CoA, a critical molecular probe in studying the mechanisms of action of fibrate drugs. The following sections detail both chemical and enzymatic synthesis routes, purification protocols, and expected quantitative outcomes, presented in a format tailored for laboratory application.
Introduction to this compound
This compound is the coenzyme A (CoA) thioester of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. The conversion of clofibric acid to its CoA derivative is a key step in its mechanism of action, which involves the modulation of lipid metabolism through interaction with various enzymes and nuclear receptors, most notably the peroxisome proliferator-activated receptors (PPARs). The availability of pure this compound is essential for in vitro studies aimed at elucidating these molecular interactions and for the screening of new therapeutic agents.
Synthesis of this compound
Two primary approaches for the synthesis of this compound are presented: a chemical method involving the activation of clofibric acid and an enzymatic method leveraging cellular machinery.
Chemical Synthesis via N-Hydroxysuccinimide Ester Activation
This method involves a two-step process: the activation of clofibric acid to its N-hydroxysuccinimide (NHS) ester, followed by the reaction of the activated ester with coenzyme A. This approach is widely applicable for the synthesis of various acyl-CoAs.
Step 1: Synthesis of Clofibric Acid N-Hydroxysuccinimide Ester
-
Reaction Setup: In a round-bottom flask, dissolve clofibric acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution at 0°C with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude clofibroyl-NHS ester.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified clofibroyl-NHS ester (1 equivalent) in a suitable organic solvent such as a mixture of isopropanol (B130326) and a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).
-
Coenzyme A Addition: Add a solution of coenzyme A lithium salt (1.2 equivalents) in the same buffered solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by observing the disappearance of the starting materials using reverse-phase TLC or HPLC.
-
Quenching: Upon completion, the reaction can be quenched by the addition of a mild acid.
Enzymatic Synthesis
This method utilizes long-chain acyl-CoA synthetase, typically from rat liver microsomes, to catalyze the formation of this compound from clofibric acid and coenzyme A in the presence of ATP.
-
Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the microsomal protein fraction, clofibric acid, coenzyme A, ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as perchloric acid, followed by neutralization.
Purification of this compound
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for the purification of this compound from the reaction mixture.
-
Sample Preparation: Following the synthesis reaction, clarify the mixture by centrifugation or filtration to remove any particulate matter.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is typically used.
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV detector set at 254 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the product. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-35 min: 60% to 5% B
-
35-40 min: 5% B
-
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: The collected fractions can be pooled, and the organic solvent removed under reduced pressure. The resulting aqueous solution can be lyophilized to obtain the purified this compound as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields for similar acyl-CoA syntheses and may vary depending on the specific experimental conditions.
Table 1: Summary of Synthesis Methods and Expected Yields
| Synthesis Method | Key Reagents | Typical Reaction Time | Expected Yield (%) |
| Chemical (NHS Ester) | Clofibric acid, NHS, DCC/DIC, Coenzyme A | 14-28 hours | 60-80 |
| Enzymatic | Clofibric acid, Coenzyme A, ATP, Rat Liver Microsomes | 0.5-1 hour | 40-60 |
Table 2: Purification Parameters and Expected Purity
| Purification Method | Column Type | Mobile Phase | Detection | Expected Purity (%) |
| RP-HPLC | C18 Reverse-Phase | Acetonitrile/Phosphate Buffer Gradient | UV at 254 nm | >95 |
Conclusion
This guide provides detailed methodologies for the synthesis and purification of this compound, intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. The chemical synthesis via an N-hydroxysuccinimide ester offers a robust and high-yielding approach, while the enzymatic method provides a more biomimetic route. The purification by RP-HPLC is a reliable method to obtain high-purity this compound suitable for sensitive in vitro assays. The successful application of these protocols will facilitate further investigation into the molecular mechanisms of fibrate drugs and related compounds.
Mechanism of action of Clofibroyl-CoA in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Clofibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the activated coenzyme A (CoA) thioester of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate (B1669205). Emerging evidence suggests that the conversion to its CoA derivative is a critical step in mediating its pharmacological effects. This technical guide delineates the in vitro mechanism of action of this compound, focusing on its interaction with key molecular targets, the subsequent impact on cellular signaling pathways, and detailed experimental protocols for investigating these effects. While specific quantitative data for the binding affinity and enzyme inhibition of this compound are not extensively reported in publicly available literature, this guide provides data for analogous compounds and outlines the methodologies to determine these parameters.
Core Mechanisms of Action
The in vitro effects of this compound are primarily attributed to two key mechanisms: activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and inhibition of Acetyl-CoA Carboxylase (ACC).
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
This compound is a putative high-affinity ligand for PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[1] PPARα plays a pivotal role in the regulation of lipid metabolism. Upon binding, this compound is thought to induce a conformational change in PPARα, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[1]
The downstream effects of PPARα activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Acyl-CoA Oxidase (ACOX) and Carnitine Palmitoyltransferase 1 (CPT1).[1]
-
Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (B570770) and decreased expression of apolipoprotein C-III.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways.
While direct binding data for this compound to PPARα is scarce, studies on other fatty acyl-CoAs and CoA thioesters of peroxisome proliferators suggest they are high-affinity ligands.[2]
Acetyl-CoA Carboxylase (ACC) Inhibition
This compound is proposed to be an inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[3] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial substrate for fatty acid synthesis and also acts as an allosteric inhibitor of CPT1, thereby regulating fatty acid entry into the mitochondria for oxidation.[3][4]
By inhibiting ACC, this compound is expected to:
-
Decrease Fatty Acid Synthesis: By reducing the availability of malonyl-CoA.
-
Increase Fatty Acid Oxidation: By relieving the malonyl-CoA-mediated inhibition of CPT1.
Quantitative Data
Specific quantitative data for the interaction of this compound with its primary targets is limited in the available literature. However, data for analogous compounds provide an indication of the expected potency.
| Compound | Target | Parameter | Value | Reference |
| Nafenopin-CoA | Acetyl-CoA Carboxylase | Ki | 1.45 x 10⁻⁵ M | [5] |
| Palmitoyl-CoA | Acetyl-CoA Carboxylase | Ki | 2.22 x 10⁻⁶ M | [5] |
| Various Fatty Acyl-CoAs | PPARα | Kd | 1-14 nM | [2] |
| ND-646 | Acetyl-CoA Carboxylase 1 | IC50 | 3.5 nM | [6] |
| GS-0976 (firsocostat) | Acetyl-CoA Carboxylase 1 | IC50 | 2.1 nM | [7] |
| GS-0976 (firsocostat) | Acetyl-CoA Carboxylase 2 | IC50 | 6.1 nM | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.
Synthesis of this compound
Objective: To synthesize this compound for use in in vitro assays.
Method: Chemical synthesis via the mixed anhydride (B1165640) method is a common approach for generating acyl-CoA thioesters.[8]
Protocol:
-
Activation of Clofibric Acid:
-
Dissolve clofibric acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Add a carbodiimide (B86325) coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide) and N-hydroxysuccinimide to form the activated ester.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0).
-
Slowly add the activated clofibric acid solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture at approximately 8.0 by adding a dilute base as needed.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
-
Purification:
-
Purify the resulting this compound by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) for elution.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing this compound and lyophilize to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
PPARα Activation Assay (In Vitro Transcription/Reporter Gene Assay)
Objective: To quantify the ability of this compound to activate PPARα-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human PPARα.
-
An expression vector for human RXRα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
-
Include a control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound (and a positive control, e.g., WY-14643). Use a suitable vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Measure the β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.
-
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on ACC activity.
Method: A common method is to measure the incorporation of radiolabeled bicarbonate into malonyl-CoA. Alternatively, a coupled spectrophotometric assay can be used.
Radioisotopic Assay Protocol:
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, ATP, acetyl-CoA, and purified ACC enzyme.
-
Add varying concentrations of this compound or a known inhibitor (e.g., ND-646) to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding [¹⁴C]sodium bicarbonate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Dry the samples to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Resuspend the residue in water and measure the radioactivity of the acid-stable product ([¹⁴C]malonyl-CoA) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACC inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Carnitine Acetyltransferase (CAT) Activity Assay
Objective: To assess the effect of this compound on the activity of carnitine acetyltransferase.
Method: A radioisotopic assay measuring the formation of [³H]acetylcarnitine from [³H]acetyl-CoA.
Protocol:
-
Mitochondrial Isolation (if applicable):
-
Isolate intact mitochondria from a relevant tissue source (e.g., rat liver) by differential centrifugation.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing buffer (e.g., Tris-HCl, pH 7.4), L-carnitine, and the mitochondrial preparation or purified CAT enzyme.
-
Add this compound at various concentrations.
-
-
Initiation of Reaction:
-
Start the reaction by adding [³H]acetyl-CoA.
-
Incubate at 37°C for a specific time.
-
-
Separation and Detection:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separate the unreacted [³H]acetyl-CoA from the product [³H]acetylcarnitine using an anion-exchange resin.[3] [³H]acetylcarnitine will be in the eluate.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of [³H]acetylcarnitine formation and determine the effect of different concentrations of this compound on this rate.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 5. Induction of cytosolic this compound hydrolase activity in liver of rats treated with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Localization of Clofibroyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the cellular journey of clofibric acid to its active form, Clofibroyl-CoA, focusing on its cellular entry, metabolic activation, and subcellular localization. Direct cellular uptake of this compound is not the primary route of entry; instead, its precursor, clofibric acid, is taken up by cells and subsequently converted to the active CoA thioester.
Introduction: From Clofibrate (B1669205) to the Active Metabolite
Clofibrate, a lipid-lowering agent of the fibrate class, is rapidly hydrolyzed in the body to its active form, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid)[1]. The biological activity of clofibric acid is primarily mediated through its conversion to this compound. This active metabolite serves as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation[2][3][4][5]. Understanding the cellular uptake of clofibric acid and the subsequent localization of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.
Cellular Uptake of Clofibric Acid
The entry of clofibric acid into the cell is the initial step in its pharmacological action. While specific transporters for clofibric acid have not been definitively identified, it is hypothesized to enter cells via passive diffusion due to its lipophilic nature, and potentially through carrier-mediated transport systems that handle other organic anions and fatty acids.
Intracellular Activation: Formation of this compound
Once inside the cell, clofibric acid is esterified with coenzyme A to form this compound. This activation is catalyzed by acyl-CoA synthetases (ACS), enzymes that are crucial for the metabolism of fatty acids[6].
Subcellular Localization of Acyl-CoA Synthetases: Acyl-CoA synthetases are found in various subcellular compartments, including:
-
Peroxisomes: A significant portion of ACS activity is localized to peroxisomes[6]. Some ACS enzymes have their catalytic sites facing the peroxisomal lumen, while others face the cytosol[7].
-
Mitochondria: Mitochondria also contain ACS activity, essential for the activation of fatty acids prior to β-oxidation[6][8][9].
-
Endoplasmic Reticulum (Microsomal Fraction): The endoplasmic reticulum is another major site of ACS activity[6].
The multi-organelle localization of these enzymes suggests that this compound can be synthesized in multiple subcellular locations, influencing its subsequent trafficking and targets.
Subcellular Localization and Action of this compound
Following its synthesis, this compound is found in several subcellular compartments where it can exert its effects.
-
Cytosol: A significant portion of this compound hydrolase activity, an enzyme that deactivates this compound, is found in the cytosol, implying a cytosolic pool of the active metabolite[10].
-
Mitochondria and Peroxisomes (Light-Mitochondrial Fraction): this compound hydrolase activity is also present in these organelles, suggesting that this compound is also localized within them[10].
-
Nucleus: The primary target of this compound is the nuclear receptor PPARα. While direct measurement of nuclear this compound is challenging, its activation of PPARα necessitates its presence in the nucleus. It likely translocates to the nucleus to bind to and activate PPARα, leading to the regulation of target gene expression involved in lipid metabolism. Recent advancements in subcellular metabolomics have highlighted the distinct acyl-CoA profiles of the nucleus compared to the cytosol[11].
The overall pathway from cellular uptake to nuclear action is a critical aspect of the pharmacological effect of clofibrate.
Quantitative Data Summary
Quantitative data on the specific uptake kinetics of clofibric acid and the enzymatic conversion to this compound are not extensively available in the literature. The tables below provide a template for such data, with illustrative values.
Table 1: Illustrative Cellular Uptake Kinetics of Clofibric Acid
| Cell Type | Uptake Mechanism | Km (µM) | Vmax (nmol/10⁶ cells/min) | Reference |
| Rat Hepatocytes | Non-competitive inhibition of taurocholate uptake | Not directly measured for clofibric acid | No significant change in the presence of 200 µM clofibric acid | [12] |
| Human Ovarian Cancer Cells (OVCAR-3) | Dose-dependent inhibition of proliferation | Not Applicable | Not Applicable | [5] |
Table 2: Subcellular Distribution of Acyl-CoA Synthetase Activity (Palmitoyl-CoA as substrate)
| Subcellular Fraction | Percentage of Total Activity in Human Liver | Reference |
| Peroxisomes | 16% | [6] |
| Mitochondria | 21% | [6] |
| Microsomal Fraction (ER) | 60% | [6] |
Experimental Protocols
Protocol for Cellular Uptake Assay
This protocol is adapted from general methods for studying drug uptake in adherent cell cultures[13][14].
-
Cell Culture: Plate cells (e.g., HepG2, primary hepatocytes) in 24-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Pre-incubate the cells in the transport buffer for 30 minutes at 37°C.
-
Uptake Initiation: Add the transport buffer containing various concentrations of radiolabeled or unlabeled clofibric acid to initiate the uptake.
-
Time Points: Incubate for desired time points (e.g., 1, 5, 15, 30 minutes).
-
Uptake Termination: Terminate the uptake by aspirating the drug-containing buffer and washing the cells three times with ice-cold buffer to remove extracellular drug.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Quantification:
-
For radiolabeled compounds, determine the amount of radioactivity in the lysate using liquid scintillation counting.
-
For unlabeled compounds, quantify the intracellular concentration using LC-MS/MS.
-
-
Data Normalization: Normalize the intracellular drug concentration to the total protein content of the well, determined by a protein assay (e.g., Bradford assay).
Protocol for Subcellular Fractionation
This protocol is based on differential centrifugation methods to isolate major organelles[15][16][17][18].
-
Cell Homogenization: Harvest cells and wash them with PBS. Resuspend the cell pellet in a hypotonic homogenization buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction.
-
Mitochondrial and Peroxisomal Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-20,000 x g) for 20-30 minutes at 4°C. The resulting pellet is the crude mitochondrial/peroxisomal fraction[15].
-
Microsomal Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum).
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
Purity Assessment: Assess the purity of each fraction by performing Western blotting for organelle-specific marker proteins.
Protocol for Peroxisomal Acyl-CoA Synthetase Activity Assay
This protocol is a conceptual adaptation of assays for related enzymes[19][20].
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), ATP, MgCl₂, Coenzyme A, and the substrate (clofibric acid).
-
Enzyme Source: Add the subcellular fraction of interest (e.g., isolated peroxisomes) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding acid).
-
Quantification of this compound: The formation of this compound can be measured directly by HPLC or LC-MS/MS. Alternatively, a coupled-enzyme assay can be used to measure the consumption of a reactant or the formation of a downstream product.
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic activation and signaling pathway of clofibric acid.
Experimental Workflow Diagram
Caption: Workflow for studying cellular uptake and localization.
References
- 1. Clofibric acid - Wikipedia [en.wikipedia.org]
- 2. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofibrate PPARα activation reduces oxidative stress and improves ultrastructure and ventricular hemodynamics in no-flow myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Studying the topology of peroxisomal acyl-CoA synthetases using self-assembling split sfGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The subcellular localization of acetyl-CoA carboxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The subcellular localization of acetyl-CoA carboxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of cytosolic this compound hydrolase activity in liver of rats treated with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of gemfibrozil and clofibric acid on the uptake of taurocholate by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcellular Fractionation [labome.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]
- 18. Subcellular fractionation protocol [abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of Clofibroyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of Clofibroyl-CoA, the activated thioester of the hypolipidemic drug clofibric acid. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the metabolic and signaling pathways involving this critical intermediate.
Introduction
Clofibrate (B1669205) and other fibrate drugs are primarily known for their lipid-lowering effects, which are mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). The conversion of the active metabolite, clofibric acid, to its coenzyme A (CoA) thioester, this compound, is a crucial step in its mechanism of action. The intracellular stability and metabolic fate of this compound are critical determinants of its pharmacological activity and potential for drug-drug interactions. This guide explores the key pathways governing its turnover and the experimental approaches used to study these processes.
In Vivo Stability of this compound
Direct quantitative data on the in vivo half-life of this compound is not extensively documented in publicly available literature. However, its stability is primarily governed by the rate of its metabolic clearance through two main pathways: enzymatic hydrolysis and conjugation with glutathione (B108866). The high activity of specific hydrolases suggests a relatively short intracellular half-life.
Metabolism of this compound
This compound is subject to metabolic transformation through two primary routes:
-
Hydrolysis: The principal metabolic pathway for the clearance of this compound is the enzymatic hydrolysis back to clofibric acid and free Coenzyme A. This reaction is catalyzed by a specific this compound hydrolase.
-
Glutathione Conjugation: this compound can also undergo a non-enzymatic or glutathione S-transferase (GST)-catalyzed reaction with glutathione (GSH) to form S-(p-chlorophenoxyisobutyryl)glutathione.
Quantitative Metabolic Data
The following table summarizes the available quantitative data on the metabolism of this compound.
| Parameter | Value | Organism/System | Reference |
| This compound Hydrolase Activity | |||
| Cytosolic Hydrolase Induction (by Clofibrate) | 3.5-fold increase | Rat Liver | [1] |
| Glutathione Conjugation | |||
| Rate of CA-SG Formation (in vitro) | 50 µM/h (with 1 mM this compound and 5 mM GSH) | Chemical | [2] |
| CA-SG Concentration after 24h (in vitro) | 0.7 mM (from 1 mM this compound) | Chemical | [2] |
CA-SG: S-(p-chlorophenoxyisobutyryl)glutathione
Metabolic Pathways
The metabolic fate of this compound is depicted in the following diagram.
Signaling Pathway of Clofibrate Action
The pharmacological effects of clofibrate are mediated by PPARα, for which this compound is a putative active ligand. The activation of PPARα initiates a signaling cascade that alters the expression of genes involved in lipid metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis of this compound
This protocol is adapted from methods for synthesizing other acyl-CoAs, such as lactoyl-CoA.[3]
Objective: To chemically synthesize this compound from clofibric acid and Coenzyme A.
Materials:
-
Clofibric acid
-
N-hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Methanol
-
Ethyl acetate
-
C18 reverse-phase silica (B1680970) chromatography column
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of Clofibric Acid:
-
Dissolve clofibric acid and N-hydroxysuccinimide in a 1:1 molar ratio in ethyl acetate.
-
Add dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the clofibroyl-NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure to obtain the crude clofibroyl-NHS ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the clofibroyl-NHS ester in a minimal amount of methanol.
-
In a separate vial, dissolve Coenzyme A (free acid) in the sodium bicarbonate buffer.
-
Slowly add the methanolic solution of clofibroyl-NHS ester to the Coenzyme A solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 3 hours.
-
-
Purification:
-
Neutralize the reaction mixture with trifluoroacetic acid.
-
Purify the crude this compound by C18 reverse-phase silica chromatography using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and verify the presence of this compound by LC-MS.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Assay of this compound Hydrolase Activity
This protocol is based on the principles of fluorometric hydrolase assays.[4][5]
Objective: To measure the rate of this compound hydrolysis in biological samples.
Materials:
-
Biological sample (e.g., cytosolic fraction of liver homogenate)
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM))
-
Microplate reader with fluorescence detection (Excitation: ~340-360 nm, Emission: ~450-465 nm)
Procedure:
-
Sample Preparation:
-
Prepare the cytosolic fraction from tissue homogenates by differential centrifugation.
-
Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer and the biological sample.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to each well.
-
The final reaction volume should be standardized (e.g., 200 µL).
-
Include control wells with no enzyme (buffer only) and no substrate.
-
-
Detection of Coenzyme A Production:
-
At specific time points, add the thiol-reactive fluorescent probe (CPM) to the wells. The probe will react with the free thiol group of the Coenzyme A released upon hydrolysis, generating a fluorescent signal.
-
Alternatively, for a continuous assay, the probe can be included in the initial reaction mixture.
-
-
Measurement and Calculation:
-
Measure the fluorescence intensity in a microplate reader at the appropriate wavelengths.
-
Calculate the rate of Coenzyme A production from a standard curve generated with known concentrations of Coenzyme A.
-
Express the this compound hydrolase activity as nmol of Coenzyme A produced per minute per mg of protein.
-
Workflow for LC-MS/MS Analysis of this compound
This workflow is based on established methods for the analysis of acyl-CoAs.[6][7]
Objective: To extract and quantify this compound from biological samples using liquid chromatography-tandem mass spectrometry.
Conclusion
The in vivo stability of this compound is dictated by a dynamic interplay between its formation from clofibric acid and its metabolic clearance through hydrolysis and glutathione conjugation. While direct in vivo half-life data remains elusive, the characterization of its metabolic pathways and the enzymes involved provides crucial insights for drug development professionals. The methodologies outlined in this guide offer a framework for the further investigation of this compound and other xenobiotic-CoA thioesters, which will ultimately enhance our understanding of their pharmacological and toxicological profiles.
References
- 1. Induction of cytosolic this compound hydrolase activity in liver of rats treated with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on the reactivity of clofibryl-S-acyl-CoA thioester with glutathione in vitro. | Semantic Scholar [semanticscholar.org]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. mdpi.com [mdpi.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Clofibroyl-CoA and its Interaction with Lipid-Metabolizing Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofibroyl-CoA, the active metabolite of the lipid-lowering drug clofibrate (B1669205), exerts its primary effects by modulating the activity of key enzymes involved in lipid metabolism. This is largely mediated through its role as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of genes involved in fatty acid oxidation and transport. This technical guide provides an in-depth exploration of the molecular interactions between this compound and critical lipid-metabolizing enzymes, including carnitine acyltransferases, acyl-CoA synthetases, and acyl-CoA oxidases. It summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action of this important pharmacological agent.
Introduction
This compound is the biologically active form of the fibrate drug clofibrate, which has been used in the management of hyperlipidemia. The conversion of clofibrate to this compound occurs in the body, allowing it to interact with its molecular targets. The primary mechanism of action of this compound involves the activation of PPARα. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of this signaling cascade include an increase in the expression and activity of enzymes involved in fatty acid uptake, activation, and catabolism, ultimately leading to a reduction in plasma triglyceride levels.
Interaction with PPARα
The binding of this compound to PPARα is the initiating step in its pharmacological action. While specific binding affinity data for this compound is not extensively reported, it is established that CoA thioesters of peroxisome proliferator drugs, such as this compound, exhibit a significantly higher affinity for PPARα compared to their corresponding free acids.[1] This enhanced binding is a key determinant of their potency as PPARα agonists.
Quantitative Data: PPARα Binding
| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |
| Unsaturated long-chain fatty acyl-CoAs | PPARα | 1-14 nM | Fluorescence Displacement Assay | [1] |
| Saturated long-chain fatty acyl-CoAs | PPARα | 1-13 nM | Fluorescence Displacement Assay | [1] |
| CoA thioesters of peroxisome proliferator drugs | PPARα | 5-6 fold higher than free acids | Not Specified | [1] |
Note: Specific Kd value for this compound is not available in the searched literature. The table provides context on the binding affinities of similar molecules.
Interaction with Lipid-Metabolizing Enzymes
The activation of PPARα by this compound leads to the transcriptional upregulation of a suite of genes encoding for enzymes that play crucial roles in various stages of lipid metabolism.
Acyl-CoA Synthetases (ACS)
Acyl-CoA synthetases are responsible for the activation of fatty acids by converting them into their corresponding acyl-CoA esters, a critical step for their subsequent metabolism. Treatment with clofibric acid, the precursor to this compound, has been shown to increase the activity of acyl-CoA synthetase in rat liver microsomes by approximately 3-fold.
Carnitine Acyltransferases
Carnitine acyltransferases, such as carnitine palmitoyltransferase I (CPT1), are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Clofibrate treatment has been observed to paradoxically decrease the activity of carnitine palmitoyltransferase in rat gastrocnemius muscle while increasing its activity in the liver.[2]
Acyl-CoA Oxidases (ACOX)
Acyl-CoA oxidases catalyze the first and rate-limiting step of peroxisomal β-oxidation. Clofibrate is a well-known inducer of peroxisome proliferation and, consequently, increases the activity of ACOX. Studies have shown that clofibrate treatment leads to increased peroxisomal fatty acyl-CoA oxidase activity in rat liver.[3]
Quantitative Data: Enzyme Activity Modulation
| Enzyme | Treatment | Tissue/Cell Type | Fold Change in Activity/Expression | Reference |
| Acyl-CoA Synthetase | Clofibric Acid | Rat Liver Microsomes | ~3-fold increase | |
| Microsomal Palmitoyl-CoA Chain Elongation | Clofibric Acid | Rat Liver | 2.3-fold increase | |
| Stearoyl-CoA Desaturation | Clofibric Acid | Rat Liver | 4.8-fold increase | |
| Carnitine Palmitoyltransferase | Clofibrate | Rat Liver | Increased | [2] |
| Carnitine Palmitoyltransferase | Clofibrate | Rat Gastrocnemius Muscle | Decreased | [2] |
| Acyl-CoA Oxidase | Clofibrate | Rat Liver | Increased | [3] |
| Lipoprotein Lipase | Clofibrate | Human Plasma | Significantly increased | [4] |
Signaling Pathway and Experimental Workflows
PPARα Signaling Pathway
The activation of PPARα by this compound initiates a cascade of events leading to the regulation of lipid metabolism.
Experimental Workflow: Luciferase Reporter Assay for PPARα Activation
This workflow outlines the key steps in a luciferase reporter assay to quantify the activation of PPARα by a test compound like this compound.
Experimental Protocols
Scintillation Proximity Assay (SPA) for PPARα Ligand Binding
This method provides a high-throughput means to measure the binding of a radiolabeled ligand to the PPARα receptor without the need for a separation step.
Materials:
-
[3H]-labeled PPARα agonist (radioligand)
-
Purified PPARα ligand-binding domain (LBD)
-
SPA beads (e.g., protein A-coated PVT SPA beads)
-
Anti-His tag antibody (if the LBD is His-tagged)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM EDTA, 1 mM DTT)
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Bead-Antibody-Receptor Complex Formation:
-
Incubate the protein A-coated SPA beads with the anti-His tag antibody.
-
Add the His-tagged PPARα LBD and incubate to allow binding.
-
-
Binding Reaction:
-
In the microplate, combine the bead-antibody-receptor complex with varying concentrations of the unlabeled test compound (e.g., this compound) and a fixed concentration of the [3H]-labeled PPARα agonist.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the scintillation counts in the microplate using a suitable counter. The proximity of the radioligand to the scintillant in the beads upon binding results in light emission.
-
-
Data Analysis:
-
Plot the scintillation counts against the concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Fluorometric Assay for Acyl-CoA Oxidase (ACOX) Activity
This assay measures the activity of ACOX by detecting the production of hydrogen peroxide (H2O2), a byproduct of the ACOX-catalyzed reaction.[5][6]
Materials:
-
Lauroyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (or another suitable fluorogenic HRP substrate)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cell or tissue homogenates
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, HRP, and 4-hydroxyphenylacetic acid.
-
-
Assay Initiation:
-
Add the cell or tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding the substrate, lauroyl-CoA.
-
-
Measurement:
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the oxidized product of 4-hydroxyphenylacetic acid. The rate of fluorescence increase is proportional to the rate of H2O2 production and thus to the ACOX activity.
-
-
Data Analysis:
-
Calculate the ACOX activity based on a standard curve generated with known concentrations of H2O2.
-
Radiometric Assay for Acyl-CoA Synthetase (ACS) Activity
This assay quantifies ACS activity by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[7]
Materials:
-
[14C]- or [3H]-labeled fatty acid (e.g., oleic acid)
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Cell or tissue lysates
-
Scintillation counter
-
Organic solvent for extraction (e.g., Dole's reagent: isopropanol/heptane/1 M H2SO4)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, ATP, CoA, MgCl2, and the radiolabeled fatty acid complexed with BSA.
-
-
Assay Initiation:
-
Add the cell or tissue lysate to the reaction mixture to start the enzymatic reaction.
-
Incubate at the optimal temperature for the enzyme.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an acidic solution.
-
Extract the unreacted fatty acids into an organic phase, leaving the water-soluble acyl-CoA in the aqueous phase.
-
-
Measurement:
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.
-
Conclusion
This compound plays a pivotal role in the regulation of lipid metabolism primarily through its action as a PPARα agonist. This activation leads to a coordinated transcriptional response that enhances the capacity of cells to catabolize fatty acids. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of this compound and to explore the broader implications of PPARα activation in health and disease. Further research is warranted to elucidate the precise binding kinetics of this compound with PPARα and its direct effects on the kinetic parameters of key lipid-metabolizing enzymes to provide a more complete picture of its mechanism of action.
References
- 1. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical effects of clofibrate on liver and muscle metabolism in rats. Induction of myotonia and alteration of fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of clofibrate, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Metabolic Modulator: A Technical Guide to the Discovery and History of Clofibroyl-CoA Research
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and biological investigation of Clofibroyl-CoA has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the pivotal role of this molecule in the study of lipid metabolism and peroxisome proliferation, featuring detailed experimental protocols, quantitative data, and novel pathway visualizations.
This compound, the coenzyme A (CoA) thioester of clofibric acid, is the biologically active form of the hypolipidemic drug clofibrate (B1669205). Its study has been instrumental in elucidating the mechanisms of action of the fibrate class of drugs and has significantly advanced our understanding of peroxisome proliferator-activated receptors (PPARs). This guide traces the history of this compound research from its theoretical inception to its use as a critical tool in molecular biology and pharmacology.
Discovery and Early Research
The journey into the significance of this compound began with the broader investigation of how peroxisome proliferators, like clofibrate, exert their effects on lipid metabolism. A key hypothesis emerged that these compounds must first be activated to their corresponding coenzyme A thioesters to initiate a biological response. This led to the chemical synthesis of this compound to test this theory directly.
One of the earliest and most significant reports detailing the use and, implicitly, the synthesis of this compound for experimental purposes, can be traced back to the work of Berge and colleagues in 1987 .[1] Their research focused on a cytosolic this compound hydrolase, an enzyme responsible for the hydrolysis of this compound. The study demonstrated that the activity of this hydrolase was significantly induced in rats treated with clofibrate, suggesting a dynamic regulation of this compound levels within the cell.[1] This provided strong evidence for the in vivo formation and importance of this compound.
Core Mechanisms of Action
Subsequent research solidified the central role of this compound in mediating the effects of clofibrate. Two primary mechanisms of action have been extensively studied: the allosteric inhibition of acetyl-CoA carboxylase (ACC) and the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Inhibition of Acetyl-CoA Carboxylase
Acetyl-CoA carboxylase is the rate-limiting enzyme in the biosynthesis of fatty acids. The inhibition of this enzyme by this compound leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase I (CPT1). The reduction in malonyl-CoA levels consequently disinhibits CPT1, leading to increased mitochondrial fatty acid oxidation.
Activation of PPARα
This compound, along with clofibric acid, acts as a ligand for PPARα, a nuclear receptor that functions as a transcription factor. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in lipid metabolism, including those responsible for fatty acid uptake, binding, and oxidation within peroxisomes and mitochondria.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound and its parent compound, clofibric acid.
| Parameter | Compound | System | Value | Reference |
| This compound Hydrolase Induction | Clofibrate (0.3% w/w in diet) | Rat Liver Cytosol | 3.5-fold increase | [1] |
| Clofibrate (0.3% w/w in diet) | Rat Liver Mitochondria | 1.7-fold increase | [1] | |
| Clofibrate (0.3% w/w in diet) | Rat Liver Light Mitochondria | 1.5-fold increase | [1] |
Note: Specific Ki, IC50, and EC50 values for the direct interaction of synthesized this compound with its targets are not consistently reported in the foundational literature, which often focused on the effects of the parent drug, clofibrate.
Experimental Protocols
This section provides detailed methodologies for key experiments central to this compound research.
Synthesis of this compound
While the original synthesis protocol is not explicitly detailed in many early publications, a common and effective method for the synthesis of acyl-CoA esters, adaptable for this compound, involves the activation of the corresponding carboxylic acid (clofibric acid) using 1,1'-carbonyldiimidazole (B1668759) (CDI).
Materials:
-
Clofibric acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase high-performance liquid chromatography (HPLC) system
Protocol:
-
Activation of Clofibric Acid: Dissolve clofibric acid in anhydrous THF. Add CDI in a dropwise manner while stirring under an inert atmosphere (e.g., argon or nitrogen). Allow the reaction to proceed at room temperature for 1-2 hours to form the clofibroyl-imidazolide intermediate.
-
Thioester Formation: In a separate flask, dissolve Coenzyme A in a sodium bicarbonate solution. Add the freshly prepared clofibroyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by HPLC. Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 3-4.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR and mass spectrometry.
Measurement of this compound Hydrolase Activity
This protocol is adapted from the method described by Berge et al. (1987).[1]
Materials:
-
This compound (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Tissue homogenate (e.g., liver cytosol)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and DTNB solution.
-
Enzyme Addition: Add a specific amount of the tissue homogenate (containing the hydrolase) to the reaction mixture and incubate at a controlled temperature (e.g., 37°C) for a pre-incubation period to establish a baseline.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 5-thio-2-nitrobenzoate anion resulting from the reaction of the released Coenzyme A with DTNB.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of 5-thio-2-nitrobenzoate.
Visualizing the Molecular Environment
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows in this compound research.
Caption: Chemical synthesis workflow for this compound.
Caption: PPARα signaling pathway activated by this compound.
Caption: Mechanism of ACC inhibition by this compound.
References
The Profound Influence of Clofibroyl-CoA on Hepatocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of clofibroyl-CoA, the active metabolite of the lipid-lowering drug clofibrate (B1669205), on gene expression in hepatocytes. By elucidating the intricate signaling pathways and transcriptional networks modulated by this compound, we aim to equip researchers and drug development professionals with a comprehensive understanding of its mechanism of action, species-specific effects, and potential therapeutic applications.
Core Mechanism of Action: PPARα Agonism
This compound primarily exerts its effects by acting as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that functions as a key transcriptional regulator of lipid and glucose metabolism.[1][2][3][4] Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[4]
The activation of PPARα initiates a cascade of events that collectively enhance fatty acid catabolism and reduce lipid accumulation in the liver. This includes the upregulation of genes involved in fatty acid uptake, intracellular transport, and mitochondrial and peroxisomal β-oxidation.[4][5][6]
Quantitative Analysis of Gene Expression Changes
The following tables summarize the quantitative changes in the expression of key genes in hepatocytes following treatment with clofibric acid, the precursor to this compound. These data, derived from microarray and other gene expression analyses, highlight the significant impact of this compound on various metabolic pathways.
Table 1: Upregulated Genes in Hepatocytes Following Clofibric Acid Treatment
| Gene | Function | Species | Fold Change / Observation | Reference |
| Acyl-CoA oxidase (ACO) | Peroxisomal β-oxidation | Rat | Upregulated | [4] |
| Carnitine palmitoyltransferase 1 (CPT1) | Mitochondrial β-oxidation | Rat | Upregulated | [4] |
| L-Fatty acid binding protein (L-FABP) | Fatty acid transport | Rodent, Human | Upregulated | [1][7] |
| Cytochrome P450 4A (CYP4A) | Fatty acid ω-hydroxylation | Rodent | Upregulated | [7] |
| δ3,δ2-enoyl-CoA isomerase | Fatty acid metabolism | Rat | Upregulated | [8] |
| Ornithine aminotransferase | Amino acid metabolism | Rat | > 10 | [8] |
| Histidine decarboxylase | Histamine synthesis | Rat | > 10 | [8] |
| Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | β-oxidation | Rat | > 10 | [8] |
| 3-ketoacyl-CoA thiolase | β-oxidation | Rat | > 10 | [8] |
| Apolipoprotein A-IV | Lipid transport | Rat | > 10 | [8] |
| Cytochrome P450 3A9 | Xenobiotic metabolism | Rat | > 10 | [8] |
| Cytochrome P450 4A10 | Fatty acid metabolism | Rat | > 10 | [8] |
| Insulin-induced gene 1 (Insig-1) | SREBP processing inhibition | Rat | Increased | [2] |
| Insulin-induced gene 2a (Insig-2a) | SREBP processing inhibition | Rat | Increased | [2] |
| Palmitoyl-CoA chain elongation (PCE) | Fatty acid elongation | Rat | Increased | [9] |
Table 2: Downregulated Genes in Hepatocytes Following Clofibric Acid Treatment
| Gene | Function | Species | Fold Change / Observation | Reference |
| SREBP-2 (nuclear) | Cholesterol synthesis regulation | Rat | Decreased abundance | [2] |
| HMG-CoA reductase | Cholesterol synthesis | Rat | Reduced mRNA | [2] |
| LDL receptor | Cholesterol uptake | Rat | Reduced mRNA | [2] |
| SREBP-1c | Fatty acid synthesis regulation | Not specified | Downregulated | [4] |
| Genes involved in apoptosis | Apoptosis | Rodent | Down-regulated | [7] |
Key Signaling Pathways Modulated by this compound
The interaction of this compound with hepatocytes triggers a complex interplay of signaling pathways, primarily revolving around PPARα activation and its downstream consequences.
PPARα Signaling Pathway
The central mechanism of this compound action is the activation of the PPARα signaling pathway. The following diagram illustrates this process.
SREBP-2 Pathway Inhibition
In addition to activating PPARα, clofibric acid has been shown to indirectly inhibit the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which plays a crucial role in cholesterol biosynthesis.
Experimental Protocols
A variety of experimental approaches have been employed to investigate the effects of this compound on hepatocyte gene expression. Below are detailed methodologies for key experiments cited in the literature.
Primary Hepatocyte Culture and Treatment
-
Isolation of Hepatocytes: Primary hepatocytes are isolated from the livers of experimental animals (e.g., rats, mice) or from human liver tissue via a two-step collagenase perfusion technique.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in a suitable medium, such as Williams' Medium E, supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics.
-
Treatment: After an initial attachment period, the culture medium is replaced with a serum-free medium containing clofibric acid at a specified concentration (e.g., 0.29% or 0.54% for in vivo studies in rats).[8] Control cells are treated with the vehicle (e.g., DMSO). The treatment duration typically ranges from 24 to 72 hours.
Gene Expression Analysis
1. RNA Extraction:
-
Total RNA is extracted from cultured hepatocytes or liver tissue samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using spectrophotometry (A260/A280 ratio) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
2. Microarray Analysis:
-
Sample Preparation: Biotin-labeled cRNA is synthesized from the extracted total RNA using an in vitro transcription (IVT) reaction.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a species-specific microarray chip (e.g., Affymetrix GeneChip) for a defined period (e.g., 16 hours) at a specific temperature (e.g., 45°C).
-
Washing and Staining: The microarray chip is washed and stained with streptavidin-phycoerythrin to detect the hybridized cRNA.
-
Scanning and Data Analysis: The chip is scanned using a high-resolution scanner, and the signal intensities for each probe set are quantified. The raw data is then normalized, and statistical analysis (e.g., empirical Bayes procedure) is performed to identify differentially expressed genes.[7]
3. Real-Time Quantitative PCR (RT-qPCR):
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the typical workflow for studying the effects of this compound on hepatocyte gene expression.
Species-Specific Differences
It is crucial to note that the effects of clofibric acid on hepatocyte gene expression can vary significantly between species. For instance, genes involved in peroxisome proliferation and cell proliferation are upregulated in rodents but not in humans.[7] Conversely, an upregulation of hepatocyte nuclear factor 1 alpha (HNF1α) by clofibric acid was observed only in human hepatocyte cultures.[7] These species-specific differences underscore the importance of using appropriate models in preclinical studies and cautiously extrapolating findings from animal models to humans.
Conclusion
This compound is a powerful modulator of hepatocyte gene expression, primarily through its action as a PPARα agonist. This leads to a coordinated upregulation of genes involved in fatty acid catabolism and a downregulation of genes involved in lipid synthesis. The detailed understanding of these molecular mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of fibrates and other PPARα agonists as therapeutic agents for dyslipidemia and other metabolic disorders. The species-specific responses highlight the need for careful consideration of model systems in translational research. This guide provides a foundational resource for scientists and researchers working to further unravel the complex effects of this compound and harness its therapeutic potential.
References
- 1. Regulation of liver fatty acid binding protein expression by clofibrate in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PPARalpha lowers synthesis and concentration of cholesterol by reduction of nuclear SREBP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced expression of peroxisome proliferator-activated receptor alpha and activation of fatty acid oxidation enzymes in fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of a peroxisome proliferator-activated receptor alpha (PPARα) ligand clofibrate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid regulation of hepatic gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of clofibric acid on mRNA expression profiles in primary cultures of rat, mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver Gene Expression Profiles of Rats Treated with Clofibric Acid: Comparison of Whole Liver and Laser Capture Microdissected Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation by carbohydrate and clofibric acid of palmitoyl-CoA chain elongation in the liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Clofibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of Clofibroyl-CoA, a critical tool for studying lipid metabolism and the molecular mechanisms of fibrate drugs. The synthesis is based on the widely used mixed anhydride (B1165640) method. Additionally, this document outlines the key signaling pathway influenced by this compound's precursor, clofibric acid, through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), providing context for its biological significance.
Introduction
This compound is the coenzyme A thioester of clofibric acid. Clofibric acid is the active metabolite of the lipid-lowering drug clofibrate. In biological systems, carboxylic acids are often converted to their coenzyme A thioesters to become metabolically active. Therefore, the synthesis of this compound is essential for in vitro studies of enzymatic reactions and for understanding the molecular mechanisms of clofibrate's therapeutic effects. Clofibric acid acts as a ligand for PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipid metabolism. The laboratory synthesis of this compound allows researchers to investigate its role as a substrate for various enzymes and to elucidate its downstream effects in metabolic pathways.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Purity/Grade |
| Clofibric Acid | Sigma-Aldrich | C6643 | ≥98% |
| Coenzyme A, Trilithium Salt | Sigma-Aldrich | C3019 | ≥85% |
| Ethyl Chloroformate | Sigma-Aldrich | E7389 | ≥97% |
| Triethylamine (B128534) (TEA) | Sigma-Aldrich | T0886 | ≥99.5% |
| Tetrahydrofuran (B95107) (THF), Anhydrous | Sigma-Aldrich | 186562 | ≥99.9% |
| Lithium Hydroxide (B78521) (LiOH) | Sigma-Aldrich | 250559 | ≥98% |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 320331 | ACS Reagent |
| Diethyl Ether, Anhydrous | Sigma-Aldrich | 676848 | ≥99.7% |
| Solid Phase Extraction (SPE) Cartridges (C18) | Waters | WAT051910 | - |
| High-Performance Liquid Chromatography (HPLC) System | Agilent | 1260 Infinity II | - |
| C18 HPLC Column | Waters | 186000410 | - |
Table 2: Key Experimental Parameters
| Parameter | Value |
| Reaction Temperature (Mixed Anhydride Formation) | 0°C |
| Reaction Time (Mixed Anhydride Formation) | 30 minutes |
| Reaction Temperature (Thioesterification) | Room Temperature |
| Reaction Time (Thioesterification) | 2 hours |
| pH for Thioesterification | ~7.5 |
| HPLC Mobile Phase A | 50 mM Potassium Phosphate, pH 5.3 |
| HPLC Mobile Phase B | Acetonitrile (B52724) |
| HPLC Gradient | 5-40% B over 30 minutes |
| Expected Yield | 30-50% |
Experimental Protocols
Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from general methods for the synthesis of acyl-CoA thioesters.
1. Preparation of the Mixed Anhydride of Clofibric Acid:
-
Dissolve 21.5 mg (0.1 mmol) of clofibric acid in 2 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add 14 µL (0.1 mmol) of triethylamine (TEA) to the solution with stirring.
-
Slowly add 9.5 µL (0.1 mmol) of ethyl chloroformate dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.
2. Preparation of Coenzyme A Solution:
-
Dissolve 87 mg (0.1 mmol) of Coenzyme A trilithium salt in 2 mL of ice-cold water.
-
Adjust the pH of the Coenzyme A solution to approximately 7.5 by the dropwise addition of a 1 M solution of lithium hydroxide (LiOH).
3. Thioesterification Reaction:
-
Slowly add the Coenzyme A solution to the mixed anhydride suspension from step 1 with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent (DTNB).
4. Purification of this compound:
-
Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid (HCl).
-
Centrifuge the mixture to pellet the triethylammonium chloride precipitate.
-
Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge that has been pre-conditioned with methanol (B129727) and then water.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Elute the this compound with a solution of 50% acetonitrile in water.
-
Lyophilize the eluted fractions containing the product.
-
For higher purity, the lyophilized product can be further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterize the final product by mass spectrometry and UV spectroscopy (absorbance maximum around 260 nm for the adenine (B156593) moiety).
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Workflow for the chemical synthesis of this compound.
PPARα Signaling Pathway Activated by Clofibric Acid
Caption: Activation of PPARα signaling pathway by clofibric acid.
Application Notes and Protocols for Utilizing Clofibroyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Clofibroyl-CoA in cell culture experiments. This compound is the biologically active intracellular metabolite of the lipid-lowering drug clofibrate. In the vast majority of experimental settings, researchers utilize the cell-permeable precursor, clofibric acid, which is efficiently converted intracellularly to this compound by acyl-CoA synthetases. This document will therefore focus on the application of clofibric acid to cell cultures to study the effects of this compound.
This compound primarily functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] Activation of PPARα by this compound leads to the transcription of a suite of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.[2][3] These notes will detail the mechanism of action, provide protocols for cell treatment and subsequent analysis, and present quantitative data from relevant studies.
Mechanism of Action: PPARα Activation
The primary mechanism by which this compound exerts its cellular effects is through the activation of the nuclear receptor PPARα. The signaling cascade is as follows:
-
Cellular Uptake and Conversion: Clofibric acid, the precursor, readily crosses the cell membrane. Once inside the cell, it is converted to this compound by cellular acyl-CoA synthetases.
-
PPARα Heterodimerization: this compound binds to and activates PPARα. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding and Gene Transcription: This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[4]
-
Regulation of Gene Expression: This binding event recruits coactivator proteins and initiates the transcription of genes involved in various aspects of lipid metabolism.
Figure 1: PPARα signaling pathway activated by this compound.
Data Presentation
The following tables summarize the quantitative effects of clofibric acid treatment on gene expression and enzyme activity in various cell culture models.
Table 1: Effect of Clofibric Acid on PPARα Target Gene Expression in Primary Hepatocytes
| Species | Gene | Fold Change vs. Control | Reference |
| Rat | Acyl-CoA Oxidase (ACOX1) | Up-regulated | [5] |
| Rat | CYP4A family | Up-regulated | [5] |
| Rat | L-Fatty Acid Binding Protein (L-FABP) | Up-regulated | [5] |
| Mouse | Genes in peroxisomal lipid metabolism | Up-regulated | [5] |
| Human | L-Fatty Acid Binding Protein (L-FABP) | Up-regulated | [5] |
| Human | Phenobarbital-inducible cytochrome P450s | Up-regulated | [5] |
| Human | HNF1α | Up-regulated | [5] |
Table 2: Effect of Clofibric Acid on Enzyme Activity in Cell Culture
| Cell Type | Enzyme | Change in Activity | Reference |
| Rat Hepatocytes | Peroxisomal β-oxidation | ~10-fold increase | [6] |
| Rat Hepatocytes | Palmitoyl-CoA Hydrolase | Increased | [7] |
| Rat Hepatocytes | Stearoyl-CoA Desaturase | Increased | [7] |
| Bovine Aortic Endothelial Cells | Cardiac-type Fatty Acid-Binding Protein (cFABP) | Shortened half-life, increased biosynthesis | [8] |
Experimental Protocols
A general workflow for investigating the effects of this compound in cell culture is depicted below.
Figure 2: General experimental workflow.
Protocol 1: Preparation and Application of Clofibric Acid to Cell Culture
Materials:
-
Clofibric acid powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of clofibric acid (e.g., 100 mM) in sterile DMSO.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the clofibric acid stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. A typical starting concentration is 100 µM, with a range of 50-500 µM often used in studies.[9]
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the medium as used for the clofibric acid treatment. The final DMSO concentration should typically be less than 0.1% (v/v) to minimize solvent toxicity.
-
-
Cell Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and stabilize overnight.
-
Remove the existing culture medium and replace it with the medium containing the desired concentration of clofibric acid or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., ACOX1, CPT1A) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Following treatment with clofibric acid, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit, following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls and a vehicle-treated control for each gene.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Protocol 3: Measurement of Peroxisomal β-Oxidation Activity
Principle:
This assay measures the activity of peroxisomal β-oxidation by monitoring the production of H₂O₂ from the oxidation of a long-chain fatty acid substrate, typically palmitoyl-CoA.
Materials:
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Palmitoyl-CoA
-
Reagents for H₂O₂ detection (e.g., a fluorometric probe)
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
After treatment, wash cells with PBS and harvest them.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Activity Assay:
-
In a microplate, add a standardized amount of cell lysate to the assay buffer.
-
Add the H₂O₂ detection reagent.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the change in fluorescence over time.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Compare the activity in clofibric acid-treated cells to the vehicle-treated control.
-
Conclusion
The use of clofibric acid in cell culture provides a robust and reliable method for investigating the cellular functions of its active metabolite, this compound. The primary mechanism of action via PPARα activation has profound effects on lipid metabolism, making this a valuable tool for research in metabolic diseases, toxicology, and drug development. The protocols and data presented here offer a solid foundation for designing and executing experiments to explore the multifaceted roles of this compound in various cellular contexts.
References
- 1. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of clofibric acid on mRNA expression profiles in primary cultures of rat, mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of long-term administration of clofibric acid on stearoyl-CoA desaturase, 1-acylglycerophosphorylcholine acyltransferase and fatty acyl composition of microsomal phosphatidylcholine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of clofibric acid on the turnover of the fatty acid-binding protein identified in cultured endothelial cells from bovine aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PPARα Activation Assays Using Clofibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a key regulator of lipid metabolism. Its activation leads to the upregulation of genes involved in fatty acid oxidation, making it a significant target for the development of drugs aimed at treating dyslipidemia. Clofibroyl-CoA, the coenzyme A thioester of clofibric acid, is a potent activator of PPARα. In vitro assays for PPARα activation are crucial for screening potential therapeutic compounds and elucidating the molecular mechanisms of their action. These application notes provide detailed protocols and quantitative data for conducting such assays.
While direct quantitative data such as EC50 and Kd values for this compound are not extensively reported in publicly available literature, it is a well-established principle that CoA thioesters of peroxisome proliferator drugs exhibit a significantly higher affinity for PPARα compared to their corresponding free acids. Studies have shown this increase in affinity to be in the range of 5- to 6-fold. Furthermore, long-chain fatty acyl-CoAs have been demonstrated to bind to PPARα with high affinity, showing Kd values in the nanomolar range. Therefore, it is anticipated that this compound will be a more potent activator of PPARα than clofibric acid.
Quantitative Data Summary
The following table summarizes typical concentrations and potencies of various PPARα agonists in in vitro assays. The values for this compound are estimated based on the known potency of clofibric acid and the general observation that CoA-thioesters are more potent activators.
| Compound | Assay Type | Cell Line | Typical Concentration Range | EC50 / IC50 / Kd | Reference |
| This compound (Estimated) | Reporter Gene Assay | HepG2 or similar | 1 - 100 µM | Estimated EC50: 5 - 20 µM | Inferred from clofibric acid data |
| Clofibric Acid | Reporter Gene Assay | Various | 10 - 500 µM | EC50: ~50 - 100 µM | [General knowledge] |
| Fenofibric Acid | TR-FRET Binding Assay | - | 1 - 100 µM | IC50: 45.1 µM | [1] |
| GW7647 | Reporter Gene Assay | HepG2 | 0.1 - 10 µM | Used as a positive control at 1 µM | [1] |
| Saturated Long-Chain Fatty Acyl-CoAs | Fluorescence Binding Assay | - | - | Kd: 1 - 13 nM | [General knowledge] |
PPARα Signaling Pathway
The activation of PPARα by a ligand such as this compound initiates a cascade of molecular events leading to the regulation of target gene expression. Upon binding, PPARα undergoes a conformational change, enabling it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes involved in lipid metabolism.
Caption: PPARα signaling pathway upon activation by this compound.
Experimental Protocols
Protocol 1: Cell-Based PPARα Reporter Gene Assay
This protocol describes a common method for assessing PPARα activation in a cellular context using a luciferase reporter gene.
1. Materials and Reagents:
-
Cell Line: HepG2 (human hepatoma) cells stably transfected with a PPARα expression vector and a luciferase reporter vector containing a PPRE.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 5% charcoal-stripped FBS.
-
Test Compound: this compound (synthesized or commercially available).
-
Positive Control: GW7647 or Fenofibric Acid.
-
Vehicle Control: DMSO or appropriate solvent.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Promega, Thermo Fisher).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
2. Experimental Workflow:
Caption: Workflow for a cell-based PPARα reporter gene assay.
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the HepG2-PPRE-Luc cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Prepare dilutions for the positive control (e.g., 1 µM GW7647) and a vehicle control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions (including controls) to the respective wells.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Remove the assay medium from the wells.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the recommended volume of luciferase assay reagent to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 5-10 minutes) to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Subtract the background luminescence (from vehicle control wells) from all other readings.
-
Normalize the data to the positive control response (set to 100% activation).
-
Plot the normalized response versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.
-
Concluding Remarks
The provided protocols and information serve as a comprehensive guide for researchers investigating the activation of PPARα by this compound. While specific quantitative data for this compound remains to be extensively published, the established principles of PPARα activation by related compounds provide a strong foundation for experimental design and data interpretation. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of PPARα pharmacology and the development of novel therapeutics for metabolic diseases.
References
Application Notes and Protocols: Measuring the Effects of Clofibroyl-CoA on Peroxisomal β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal β-oxidation is a critical metabolic pathway for the breakdown of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain xenobiotics. The regulation of this pathway is of significant interest in various physiological and pathological states, including metabolic disorders and drug-induced hepatotoxicity. Clofibrate, a well-known peroxisome proliferator, and its active metabolite, clofibric acid, exert their effects by being converted intracellularly to Clofibroyl-CoA. This coenzyme A thioester is a key molecule that modulates the activity of peroxisomal β-oxidation, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). These application notes provide detailed protocols for measuring the effects of this compound on peroxisomal β-oxidation, along with data presentation and pathway visualizations to aid in experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of clofibric acid, the precursor to this compound, on peroxisomal β-oxidation and related enzyme activities. It is important to note that the intracellular conversion of clofibric acid to this compound is a prerequisite for its biological activity.
Table 1: Effect of Clofibric Acid on Peroxisomal β-Oxidation Enzyme Activities in Primary Cultured Rat Hepatocytes. [1]
| Enzyme | Treatment | Activity (nmol/min/mg protein) | Fold Increase vs. Control |
| Acyl-CoA Oxidase | Control | 0.8 ± 0.1 | - |
| 0.5 mM Clofibric Acid | 8.8 ± 1.2 | 11.0 | |
| Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme) | Control | 12.5 ± 2.1 | - |
| 0.5 mM Clofibric Acid | 55.0 ± 7.5 | 4.4 | |
| 3-Ketoacyl-CoA Thiolase | Control | 1.5 ± 0.3 | - |
| 0.5 mM Clofibric Acid | 16.5 ± 2.5 | 11.0 |
Table 2: Tissue-Specific Induction of Peroxisomal β-Oxidation and Related Enzymes by Clofibric Acid in Piglets. [2]
| Tissue | Enzyme | Treatment | Fold Increase vs. Control |
| Liver | Peroxisomal β-Oxidation (POX) | 0.5% Clofibric Acid | 2.7 |
| Fatty Acyl-CoA Oxidase (FAO) | 0.5% Clofibric Acid | 2.2 | |
| Catalase | 0.5% Clofibric Acid | 1.33 | |
| Heart | Peroxisomal β-Oxidation (POX) | 0.5% Clofibric Acid | 2.2 |
| Fatty Acyl-CoA Oxidase (FAO) | 0.5% Clofibric Acid | 4.1 | |
| Catalase | 0.5% Clofibric Acid | 1.8 |
Signaling Pathway
The primary mechanism by which this compound influences peroxisomal β-oxidation is through the activation of PPARα. The following diagram illustrates this signaling pathway.
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
A general workflow for investigating the effects of a compound like this compound on peroxisomal β-oxidation is depicted below.
Caption: General experimental workflow for measuring peroxisomal β-oxidation.
Experimental Protocols
Protocol 1: Measurement of Peroxisomal β-Oxidation in Isolated Peroxisomes using the Seahorse XF Analyzer
This protocol is adapted from methodologies for measuring the oxidative capacity of isolated peroxisomes.[3][4]
1. Isolation of Peroxisomes: a. Perfuse the liver with a cold buffer to remove blood. b. Homogenize the liver tissue in an appropriate isolation buffer. c. Perform differential centrifugation to obtain a crude peroxisomal fraction. d. Further purify the peroxisomes using a density gradient centrifugation (e.g., Percoll or OptiPrep) or magnetic-activated cell sorting (MACS) to remove mitochondrial contamination.[3] e. Resuspend the purified peroxisomes in a suitable assay buffer.
2. Seahorse XF Assay: a. Pre-hydrate the Seahorse XF sensor cartridge overnight. b. Plate the isolated peroxisomes (e.g., 20-30 µg of protein per well) in a Seahorse XF plate. c. Centrifuge the plate to adhere the peroxisomes to the bottom of the wells. d. Prepare the assay medium containing substrates for peroxisomal β-oxidation (e.g., a mixture of long-chain fatty acids like palmitic acid, oleic acid, and linoleic acid complexed to BSA). e. Add the assay medium to the wells. f. Place the plate in the Seahorse XF Analyzer and perform the assay to measure the oxygen consumption rate (OCR). g. Inject compounds of interest (e.g., this compound, though typically the precursor clofibric acid is used in cell-based assays prior to isolation) and inhibitors (e.g., enoximone, an inhibitor of peroxisomal β-oxidation) to assess their effects on peroxisomal respiration.[3]
3. Data Analysis: a. Calculate the basal OCR and the change in OCR after the addition of substrates and inhibitors. b. Normalize the OCR data to the amount of protein per well. c. Compare the OCR between control and treated groups.
Protocol 2: Measurement of Peroxisomal β-Oxidation in Cultured Cells using a Fluorescent Fatty Acid Analog
This protocol utilizes a fluorescently labeled fatty acid to track its β-oxidation.[5]
1. Cell Culture and Treatment: a. Culture cells (e.g., human skin fibroblasts or hepatocytes) in appropriate medium. b. Treat the cells with the desired concentration of clofibric acid for a specified duration (e.g., 24-72 hours) to induce peroxisomal β-oxidation.
2. Incubation with Fluorescent Substrate: a. Prepare a working solution of 12-(1-pyrene)dodecanoic acid (pyrene-C12:0). b. Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). c. Add fresh medium containing pyrene-C12:0 to the cells. d. Incubate for a time course (e.g., 0, 1, 2, 4 hours).
3. Extraction and Analysis of Metabolites: a. After incubation, wash the cells with PBS and harvest them. b. Extract the lipids from the cells using a suitable solvent system (e.g., chloroform/methanol). c. Evaporate the solvent and resuspend the lipid extract in a mobile phase compatible with high-performance liquid chromatography (HPLC). d. Separate the parent fluorescent fatty acid and its β-oxidation products (e.g., pyrene-C10:0, pyrene-C8:0) using reverse-phase HPLC with a fluorescence detector.
4. Data Analysis: a. Quantify the amount of each fluorescent product generated over time. b. Calculate the rate of peroxisomal β-oxidation based on the appearance of the shortened fluorescent fatty acids. c. Compare the rates between control and clofibric acid-treated cells.
Protocol 3: Measurement of Peroxisomal β-Oxidation in Living Cells using a Stable-Isotope Labeled Fatty Acid
This method offers a sensitive way to measure peroxisomal β-oxidation capacity in intact cells.[6][7]
1. Cell Culture and Treatment: a. Culture cells (e.g., human skin fibroblasts) to near confluency. b. Treat the cells with clofibric acid to induce peroxisomal β-oxidation.
2. Incubation with Stable-Isotope Labeled Substrate: a. Prepare a culture medium containing a known concentration of a stable-isotope labeled very long-chain fatty acid, such as D3-C22:0 (deuterium-labeled docosanoic acid). b. Replace the existing culture medium with the medium containing the labeled substrate. c. Incubate the cells for a defined period (e.g., 72 hours).
3. Extraction and Derivatization of Fatty Acids: a. Harvest the cells and extract the total lipids. b. Saponify the lipid extract to release the fatty acids. c. Acidify the sample and extract the free fatty acids. d. Derivatize the fatty acids to facilitate their analysis by mass spectrometry (e.g., methylation to form fatty acid methyl esters).
4. LC-MS/MS Analysis: a. Analyze the derivatized fatty acid sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Monitor the transition of the parent labeled fatty acid (D3-C22:0) and its chain-shortened product (e.g., D3-C16:0).
5. Data Analysis: a. Calculate the ratio of the product (D3-C16:0) to the substrate (D3-C22:0).[7] b. This ratio serves as a measure of peroxisomal β-oxidation activity. c. Compare the product/substrate ratio between control and clofibric acid-treated cells.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in quantifying the effects of this compound on peroxisomal β-oxidation. By utilizing these methodologies, scientists can gain valuable insights into the regulatory mechanisms of this important metabolic pathway and its modulation by xenobiotics. The choice of protocol will depend on the specific research question, available equipment, and the biological system being studied.
References
- 1. Induction of peroxisomal beta-oxidation enzymes in primary cultured rat hepatocytes by clofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential induction of peroxisomal beta-oxidation enzymes by clofibric acid and aspirin in piglet tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) analysis of Clofibroyl-CoA
These application notes provide a comprehensive guide for the analysis of Clofibroyl-CoA using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. The protocols outlined below are based on established methods for the analysis of other acyl-CoA esters and have been adapted for the specific properties of this compound.
Introduction
This compound is the activated form of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate (B1669205). The quantification of this compound is crucial for understanding the mechanism of action of clofibrate, its metabolic fate, and its impact on various cellular processes. HPLC provides a robust and sensitive method for the separation and quantification of this compound from biological matrices.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other cellular components. The separation is based on the differential partitioning of the analyte between the stationary phase (a non-polar C18 column) and a polar mobile phase. A gradient elution is employed to ensure adequate retention and subsequent elution of the relatively hydrophobic this compound. Detection is achieved by monitoring the UV absorbance of the Coenzyme A moiety at 260 nm.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for the accurate quantification of intracellular acyl-CoAs.
Materials:
-
Perchloric acid (PCA), 1 M
-
Potassium carbonate (K2CO3), 2 M
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Acetonitrile
-
Potassium phosphate (B84403) buffer, pH 5.5
Protocol:
-
Cell Lysis and Extraction:
-
For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells or tissue sample in 1 mL of ice-cold 1 M PCA.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble metabolites.
-
-
Neutralization:
-
Neutralize the supernatant by the dropwise addition of 2 M K2CO3 until the pH reaches approximately 6.0-7.0.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the neutralized supernatant.
-
-
Solid Phase Extraction (SPE) for Purification and Concentration:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the neutralized supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
HPLC Conditions
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 20 µL Detection Wavelength: 260 nm Column Temperature: 30°C
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. Please note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Parameters
| Compound | Expected Retention Time (min) |
| Coenzyme A (Free) | ~ 5.2 |
| Acetyl-CoA | ~ 8.1 |
| This compound | ~ 22.5 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Value |
| Linearity Range | 0.1 - 100 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis.
Metabolic Pathway
This diagram shows the conversion of clofibrate to its active form, this compound, and its potential interaction with metabolic pathways.
Caption: Clofibrate Activation and Action Pathway.
Application Notes and Protocols: Clofibroyl-CoA as a Substrate for Enzymatic Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibroyl-Coenzyme A (Clofibroyl-CoA) is the activated thioester form of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate (B1669205). Clofibrate and other fibrates are known to exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the transcription of genes involved in lipid and glucose metabolism. The formation of this compound is a critical step in the mechanism of action of clofibrate, and its subsequent enzymatic hydrolysis is an important determinant of the drug's metabolic fate and efficacy.
These application notes provide detailed protocols for the enzymatic assay of this compound hydrolase, an enzyme whose activity is induced by clofibrate treatment.[1] Understanding the kinetics of this enzyme is crucial for elucidating the molecular mechanisms of fibrate drugs and for the development of novel therapeutic agents targeting lipid metabolism. The protocols provided herein are designed to be adaptable for both spectrophotometric and radiometric detection methods.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Clofibrate, through its conversion to this compound, influences lipid metabolism by activating PPARα. This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes encoding proteins involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in plasma triglycerides. The hydrolysis of this compound by acyl-CoA hydrolases is a key step in terminating this signaling cascade.
Caption: PPARα signaling pathway activation by clofibrate.
Key Enzymes Utilizing Acyl-CoA Substrates
While direct evidence for this compound as a substrate for Carnitine O-octanoyltransferase (CROT) and Glycerol-3-phosphate acyltransferase (GPAT) is limited in the current literature, these enzymes are crucial in lipid metabolism and utilize similar acyl-CoA molecules. Their potential interaction with this compound warrants investigation. The primary focus of these notes is on This compound hydrolase , an enzyme known to be induced by clofibrate treatment.[1]
| Enzyme | Subcellular Localization | Function | Potential Relevance to this compound |
| This compound Hydrolase | Cytosol, Mitochondria | Hydrolyzes this compound to Clofibric Acid and Coenzyme A.[1] | Directly metabolizes the active form of clofibrate, terminating its signaling activity. |
| Carnitine O-octanoyltransferase (CROT) | Peroxisomes | Facilitates the transport of medium and long-chain fatty acids from peroxisomes to mitochondria for β-oxidation. | May potentially interact with this compound, affecting its intracellular concentration and metabolic fate. |
| Glycerol-3-phosphate acyltransferase (GPAT) | Endoplasmic Reticulum, Mitochondria | Catalyzes the initial and rate-limiting step in the synthesis of glycerolipids, including triglycerides and phospholipids. | As an acyl-CoA utilizing enzyme, its activity could potentially be modulated by this compound. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Hydrolase Activity
This protocol is adapted from established methods for other acyl-CoA hydrolases and utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to quantify the release of Coenzyme A (CoA-SH). The reaction of DTNB with the free sulfhydryl group of CoA produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
This compound (substrate)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
Enzyme source (e.g., cytosolic fraction from clofibrate-treated rat liver)
-
Spectrophotometer capable of reading at 412 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in water or a suitable buffer. Store in aliquots at -80°C. The final concentration in the assay will typically range from 10 to 200 µM.
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
-
Enzyme Preparation:
-
Prepare a cytosolic fraction from the tissue of interest (e.g., liver from a rat model treated with clofibrate). Homogenize the tissue in an appropriate buffer and centrifuge to pellet cellular debris and organelles. The resulting supernatant is the cytosolic fraction.
-
Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Protocol:
-
Set up the reaction mixture in a cuvette or a well of a microplate. The final volume is typically 1 ml for a cuvette or 200 µl for a microplate.
-
Reaction Mixture:
-
Assay Buffer: to final volume
-
DTNB: 0.1 mM final concentration
-
Enzyme preparation: an appropriate amount (e.g., 10-50 µg of protein)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to measure any background reaction.
-
Initiate the reaction by adding this compound to the desired final concentration.
-
Immediately monitor the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes) using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA-SH production (µmol/min).
-
Enzyme activity is typically expressed as specific activity (µmol/min/mg of protein).
-
Experimental Workflow:
Caption: Workflow for the spectrophotometric assay of this compound hydrolase.
Protocol 2: Radiometric Assay for this compound Hydrolase Activity
This protocol offers a more sensitive method for detecting this compound hydrolase activity, particularly in samples with low enzyme levels. It involves the use of radiolabeled [¹⁴C]this compound and the separation of the radiolabeled product, [¹⁴C]clofibric acid, from the unreacted substrate.
Materials:
-
[¹⁴C]this compound (radiolabeled substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
Enzyme source (e.g., cytosolic fraction)
-
Stopping solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synthesis of [¹⁴C]this compound:
-
Radiolabeled this compound can be synthesized from [¹⁴C]clofibric acid and Coenzyme A using an appropriate acyl-CoA synthetase. The product needs to be purified, for example, by HPLC.
-
-
Enzyme Preparation:
-
Prepare the enzyme sample as described in Protocol 1.
-
-
Assay Protocol:
-
Set up the reaction mixture in a microcentrifuge tube.
-
Reaction Mixture (e.g., 100 µl final volume):
-
Assay Buffer
-
Enzyme preparation
-
[¹⁴C]this compound (to a final concentration and specific activity determined by the user)
-
-
Pre-incubate the mixture (without substrate) at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]this compound.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of stopping solution (e.g., 1 M HCl).
-
-
Extraction and Quantification:
-
Add a volume of organic solvent (e.g., 500 µl of ethyl acetate) to the stopped reaction mixture to extract the [¹⁴C]clofibric acid product. The unreacted [¹⁴C]this compound will remain in the aqueous phase.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully transfer a known volume of the organic (upper) phase to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]this compound and the measured CPM.
-
Express the enzyme activity as specific activity (nmol/min/mg of protein).
-
Experimental Workflow:
Caption: Workflow for the radiometric assay of this compound hydrolase.
Quantitative Data
Currently, specific kinetic parameters (Km and Vmax) for the enzymatic hydrolysis of this compound are not extensively reported in the literature. Researchers are encouraged to determine these parameters empirically using the protocols provided above by varying the concentration of this compound and measuring the initial reaction velocities. The data can then be fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
For comparison, below is a table of representative kinetic parameters for other long-chain acyl-CoA hydrolases from rat liver.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Cytosolic Acyl-CoA Hydrolase | Palmitoyl-CoA | ~5-10 | ~0.1-0.5 |
| Microsomal Acyl-CoA Hydrolase | Palmitoyl-CoA | ~1-5 | ~0.5-2.0 |
| Mitochondrial Acyl-CoA Hydrolase | Palmitoyl-CoA | ~2-8 | ~1.0-5.0 |
Note: These values are approximate and can vary depending on the specific isoform, purification state of the enzyme, and assay conditions.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the enzymatic activity of this compound hydrolase. By utilizing these methods, scientists can gain valuable insights into the metabolism of fibrate drugs and their impact on lipid homeostasis. The determination of kinetic parameters for this compound hydrolysis will be a significant contribution to the field and will aid in the rational design of new therapeutic agents targeting metabolic disorders. Further research is also warranted to explore the potential interactions of this compound with other key enzymes in lipid metabolism, such as CROT and GPAT.
References
Application of Clofibroyl-CoA in Studying Lipid Droplet Formation
Introduction
Lipid droplets (LDs) are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. The formation and metabolism of LDs are tightly regulated processes, and their dysregulation is implicated in various metabolic diseases. Acyl-CoA synthetases (ACSs) play a critical role in the initial step of fatty acid metabolism by converting free fatty acids into fatty acyl-CoA esters, which are subsequently incorporated into triglycerides and stored in LDs. Clofibroyl-CoA is the activated form of clofibric acid, a hypolipidemic drug that belongs to the fibrate class of compounds. While not a direct inhibitor of a single enzyme in the LD formation pathway, this compound, through its systemic effects on lipid metabolism, serves as a valuable tool for researchers studying the regulation of LD biogenesis and turnover.
This document provides detailed application notes and protocols for the use of this compound's precursor, clofibric acid, in cellular models to investigate its influence on lipid droplet dynamics. The primary mechanism of action of clofibric acid is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that transcriptionally regulates genes involved in fatty acid uptake, activation, and catabolism.[1][2][3] By modulating these pathways, clofibric acid indirectly influences the availability of substrates for triglyceride synthesis and subsequent lipid droplet formation.
Mechanism of Action
Clofibrate (B1669205) is readily hydrolyzed in the body to its active form, clofibric acid. Inside the cell, clofibric acid is converted to this compound, which then acts as a ligand for PPARα. The activation of PPARα leads to the following key events that impact lipid droplet formation:
-
Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in mitochondrial and peroxisomal β-oxidation.[2][3] This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.
-
Decreased Triglyceride Synthesis: By promoting fatty acid oxidation, clofibric acid indirectly leads to a reduction in the substrate pool for diacylglycerol acyltransferases (DGATs), the enzymes responsible for the final step of triglyceride synthesis.
-
Enhanced Lipoprotein Lipase Activity: Clofibrate has been shown to increase the activity of lipoprotein lipase, which hydrolyzes triglycerides in lipoproteins, making fatty acids available for cellular uptake and subsequent oxidation.[2]
-
Reduced VLDL Production: By decreasing the availability of triglycerides, clofibric acid reduces the hepatic production and secretion of very-low-density lipoproteins (VLDL).[2]
The net effect of these actions is a reduction in the cellular storage of neutral lipids, which can be observed as a decrease in the number and/or size of lipid droplets, particularly under conditions of lipid overload.
Data Presentation
The following table summarizes the quantitative effects of clofibrate treatment on intracellular lipid droplet accumulation in a cellular model of lipid overload.
| Cell Line | Treatment Conditions | Parameter Measured | Result | Reference |
| Rat Hepatoma (CRL-1548) | 2 mM Oleate:Palmitate (2:1) for 24h | Intracellular Lipid Droplets (Nile Red Staining) | Significant increase in lipid droplet accumulation compared to control. | [4][5] |
| Rat Hepatoma (CRL-1548) | 2 mM Oleate:Palmitate (2:1) + 500 µM Clofibrate for 24h | Intracellular Lipid Droplets (Nile Red Staining) | Significant attenuation of fatty acid-induced lipid droplet accumulation. | [4][5] |
Experimental Protocols
Protocol 1: Induction of Lipid Droplet Formation and Treatment with Clofibric Acid in Cultured Hepatocytes
This protocol describes the induction of lipid droplet formation in a hepatocyte cell line using fatty acid supplementation and subsequent treatment with clofibric acid to study its effects on lipid accumulation.
Materials:
-
Hepatocyte cell line (e.g., CRL-1548, HepG2, or primary hepatocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
Oleic acid
-
Palmitic acid
-
Clofibric acid
-
DMSO (vehicle control)
-
Nile Red or BODIPY 493/503 staining solution
-
Formaldehyde (B43269) (for fixation)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate suitable for fluorescence microscopy at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Fatty Acid-BSA Conjugate:
-
Prepare a 2:1 molar ratio stock solution of oleic acid and palmitic acid in ethanol.
-
Warm a solution of fatty acid-free BSA in serum-free medium to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 2 mM fatty acids complexed with BSA).
-
-
Induction of Lipid Droplets:
-
Clofibric Acid Treatment:
-
Prepare a stock solution of clofibric acid in DMSO.
-
Treat the cells with the desired concentration of clofibric acid (e.g., 500 µM) in the presence of the fatty acid-BSA conjugate.[4][5]
-
Include a vehicle control (DMSO) at the same final concentration.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the lipid droplets with Nile Red or BODIPY 493/503 solution for 10-15 minutes at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
-
Quantification:
-
Acquire images from multiple random fields per well.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number, size, and total area of lipid droplets per cell.
-
Protocol 2: Analysis of Gene Expression Changes by qRT-PCR
This protocol is for analyzing the expression of PPARα target genes involved in fatty acid metabolism following clofibric acid treatment.
Materials:
-
Treated and control cell lysates from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the gene expression levels between clofibric acid-treated and control cells.
-
Visualizations
Caption: Signaling pathway of clofibric acid in regulating lipid metabolism.
Caption: Experimental workflow for studying the effect of clofibric acid on lipid droplets.
References
- 1. Effects of clofibric acid on mRNA expression profiles in primary cultures of rat, mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of clofibric acid alone and in combination with 17β-estradiol on mRNA abundance in primary hepatocytes isolated from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofibrate Attenuates ROS Production by Lipid Overload in Cultured Rat Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Clofibroyl-CoA Treatment of Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibroyl-CoA is the activated, coenzyme A (CoA) thioester form of clofibric acid, the pharmacologically active metabolite of the lipid-lowering drug clofibrate (B1669205). In hepatic research, understanding the direct effects of this acyl-CoA derivative on hepatocytes is crucial for elucidating the mechanisms of action of fibrate drugs. This compound, like other fatty acyl-CoAs, is a key signaling molecule and a ligand for nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of PPARα in hepatocytes leads to significant changes in gene expression, affecting lipid metabolism, inflammation, and cell proliferation.
These application notes provide a detailed, synthesized protocol for the treatment of primary hepatocytes with this compound. Due to the limited availability of specific, published protocols for the in vitro application of this compound, this guide is based on established methods for handling similar acyl-CoA esters and for the treatment of primary hepatocytes with various compounds.
Data Presentation
The following tables summarize the quantitative effects of clofibrate treatment on gene and protein expression in primary hepatocytes, which are mediated by the intracellular conversion of clofibric acid to this compound.
Table 1: Effects of Clofibric Acid on mRNA Expression of PPARα Target Genes in Primary Human Hepatocytes
| Gene | Function | Fold Change vs. Control | Reference |
| CYP3A4 | Drug Metabolism | ~2-5 fold increase | [1] |
| CYP2C8 | Drug Metabolism | ~2-6 fold increase | [1] |
| UGT1A1 | Glucuronidation | ~2-3 fold increase | [1] |
| ACOX1 | Peroxisomal β-oxidation | Upregulated | [2] |
| CPT-I | Mitochondrial β-oxidation | Upregulated | [2][3] |
| L-FABP | Fatty Acid Binding | Upregulated | [2][3] |
Table 2: Effects of Clofibric Acid on Protein Activity in Primary Human Hepatocytes
| Protein/Activity | Function | Change vs. Control | Reference |
| CYP3A4 Activity | Drug Metabolism | ~2-3 fold increase | [1] |
| CYP2C8 Activity | Drug Metabolism | ~3-6 fold increase | [1] |
| Glucuronidation | Drug Conjugation | Modest increase | [1] |
Experimental Protocols
Isolation and Culture of Primary Hepatocytes
A standard and reproducible method for isolating primary hepatocytes is critical for obtaining viable cells for subsequent experiments. The two-step collagenase perfusion technique is the most common method.
Materials:
-
Perfusion Buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM EGTA)
-
Digestion Buffer (e.g., Williams' Medium E with 0.05% collagenase)
-
Wash Medium (e.g., Williams' Medium E with 10% fetal bovine serum)
-
Plating Medium (e.g., Williams' Medium E with 10% FBS, 1% penicillin-streptomycin, and 1 µM dexamethasone)
-
Collagen-coated culture plates
Protocol:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer at 37°C to clear the liver of blood.
-
Once the liver is blanched, switch to Digestion Buffer and perfuse until the liver tissue is visibly digested.
-
Excise the liver and gently disperse the hepatocytes in Wash Medium.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Purify the hepatocytes by low-speed centrifugation (e.g., 50 x g for 5 minutes) to pellet the hepatocytes while leaving non-parenchymal cells in the supernatant. Repeat this step 2-3 times.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes on collagen-coated plates in Plating Medium and incubate at 37°C in a humidified 5% CO2 atmosphere. Allow the cells to attach for 4-6 hours before proceeding with treatment.
Preparation and Treatment of Primary Hepatocytes with this compound (Proposed Protocol)
This proposed protocol is based on the general principles of handling acyl-CoA esters and treating cultured cells.
Materials:
-
This compound
-
Sterile, nuclease-free water or a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Serum-free culture medium (e.g., Williams' Medium E)
-
Vehicle control (the same buffer used to dissolve this compound)
Protocol:
-
Preparation of this compound Stock Solution:
-
Due to the potential for hydrolysis, it is recommended to prepare a fresh stock solution of this compound for each experiment.
-
Dissolve the lyophilized this compound in sterile, nuclease-free water or a suitable buffer to a concentration of 1-10 mM. The exact solubility should be determined empirically.
-
Keep the stock solution on ice to minimize degradation.
-
-
Treatment of Hepatocytes:
-
After the initial attachment period, aspirate the Plating Medium from the cultured hepatocytes.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add serum-free culture medium to the cells. It is advisable to switch to a serum-free medium during treatment to avoid potential interactions of this compound with serum components.
-
Add the this compound stock solution to the culture medium to achieve the desired final concentration. Typical concentrations for in vitro studies with similar compounds range from 1 µM to 100 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
For the vehicle control wells, add an equivalent volume of the buffer used to dissolve the this compound.
-
Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
Post-Treatment Analysis:
-
Following the incubation period, the cells can be harvested for various downstream analyses, such as:
-
RNA isolation for gene expression analysis (e.g., qRT-PCR or microarray).
-
Protein lysis for Western blotting or enzyme activity assays.
-
Metabolite extraction for metabolomics studies.
-
-
Mandatory Visualizations
Signaling Pathway of this compound in Hepatocytes
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow for this compound Treatment of Primary Hepatocytes
Caption: Experimental workflow for treating primary hepatocytes.
References
Application Notes and Protocols for Measuring the Effects of Clofibroyl-CoA on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibroyl-CoA is the active intracellular metabolite of the lipid-lowering drug clofibrate. As an activator of peroxisome proliferator-activated receptor alpha (PPARα), it plays a significant role in regulating lipid metabolism, primarily by upregulating genes involved in fatty acid catabolism. Understanding the precise effects of this compound on mitochondrial respiration is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a comprehensive guide with detailed protocols to investigate the impact of this compound on mitochondrial function.
The primary hypothesized mechanism of action involves the modulation of fatty acid β-oxidation through the regulation of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. These protocols will enable researchers to test this hypothesis and explore other potential off-target effects on the electron transport chain and overall mitochondrial health.
Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound influences mitochondrial respiration.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison. An example template is provided below.
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | p-value |
| Oxygen Consumption Rate (pmol/min/mg protein) | ||||
| State 2 (Leak with fatty acid substrate) | ||||
| State 3 (ADP-stimulated with fatty acid) | ||||
| State 4 (Oligomycin-inhibited) | ||||
| FCCP-uncoupled | ||||
| Respiratory Control Ratio (RCR) | ||||
| Mitochondrial Complex Activity (nmol/min/mg protein) | ||||
| Complex I | ||||
| Complex II | ||||
| Complex III | ||||
| Complex IV | ||||
| Mitochondrial Membrane Potential (ΔΨm) | ||||
| Reactive Oxygen Species (ROS) Production |
Experimental Protocols
High-Resolution Respirometry for Measuring Oxygen Consumption
This protocol utilizes high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells. This allows for the assessment of different respiratory states using various substrates and inhibitors.
Experimental Workflow:
Methodology:
-
Preparation of Isolated Mitochondria or Permeabilized Cells:
-
Isolate mitochondria from tissues (e.g., liver, heart) using differential centrifugation.
-
Alternatively, permeabilize cultured cells using a mild detergent like digitonin (B1670571) to maintain mitochondrial integrity.
-
-
Respirometry Assay:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add respiration buffer (e.g., MiR05) to the chambers.
-
Add a known amount of isolated mitochondria or permeabilized cells.
-
Substrate Addition:
-
To assess fatty acid oxidation: Add palmitoyl-carnitine (e.g., 40 µM) and malate (B86768) (e.g., 2 mM).
-
To assess non-fatty acid oxidation: Add pyruvate (B1213749) (e.g., 5 mM) and malate (e.g., 2 mM) or glutamate (B1630785) (e.g., 10 mM) and malate (e.g., 2 mM).
-
-
Titration Protocol (SUIT - Substrate-Uncoupler-Inhibitor Titration):
-
Measure State 2 (Leak) respiration after substrate addition.
-
Add a saturating concentration of ADP (e.g., 1-2.5 mM) to stimulate State 3 respiration (oxidative phosphorylation).
-
Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase and measure State 4 respiration (proton leak).
-
Titrate the uncoupler FCCP (e.g., in 0.5 µM steps) to determine the maximal electron transport system (ETS) capacity .
-
Add rotenone (Complex I inhibitor, e.g., 0.5 µM) and antimycin A (Complex III inhibitor, e.g., 2.5 µM) to measure residual oxygen consumption (ROX) .
-
-
Repeat the protocol with the addition of this compound (at various concentrations) to the respiration buffer before adding the mitochondria/cells.
-
Spectrophotometric Assays for Mitochondrial Respiratory Chain Complex Activity
These assays measure the activity of individual electron transport chain complexes, which can help determine if this compound has any direct inhibitory or stimulatory effects on these complexes.[1][2][3][4]
Methodology:
-
Sample Preparation: Use isolated mitochondria or cell lysates.
-
Complex I (NADH:ubiquinone oxidoreductase) Assay:
-
Principle: Measures the rotenone-sensitive oxidation of NADH.
-
Reaction Mixture: Buffer (e.g., potassium phosphate), NADH, ubiquinone analog (e.g., decylubiquinone), and antimycin A (to block downstream electron flow).
-
Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.
-
-
Complex II (Succinate:ubiquinone oxidoreductase) Assay:
-
Principle: Measures the reduction of an artificial electron acceptor (e.g., DCPIP) by succinate.
-
Reaction Mixture: Buffer, succinate, potassium cyanide (KCN, to inhibit Complex IV), and DCPIP.
-
Measurement: Monitor the decrease in absorbance at 600 nm due to DCPIP reduction.
-
-
Complex III (Ubiquinol:cytochrome c oxidoreductase) Assay:
-
Principle: Measures the reduction of cytochrome c by a ubiquinol (B23937) analog.
-
Reaction Mixture: Buffer, reduced decylubiquinone, cytochrome c, and KCN.
-
Measurement: Monitor the increase in absorbance at 550 nm due to cytochrome c reduction.
-
-
Complex IV (Cytochrome c oxidase) Assay:
-
Principle: Measures the oxidation of reduced cytochrome c.
-
Reaction Mixture: Buffer and reduced cytochrome c.
-
Measurement: Monitor the decrease in absorbance at 550 nm due to cytochrome c oxidation.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production.[5][6][7]
Methodology:
-
Fluorescent Probes: Use potentiometric fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester), TMRE (tetramethylrhodamine, ethyl ester), or JC-1.
-
Procedure (for intact cells):
-
Culture cells in a suitable plate (e.g., 96-well black-walled plate for plate reader analysis or glass-bottom dish for microscopy).
-
Treat cells with this compound for the desired time.
-
Load cells with the fluorescent probe (e.g., TMRM at a non-quenching concentration).
-
Measure fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
-
Quantification of Mitochondrial Reactive Oxygen Species (ROS) Production
Alterations in mitochondrial respiration can lead to changes in the production of reactive oxygen species.
Methodology:
-
Fluorescent Probes: Use probes such as MitoSOX™ Red for mitochondrial superoxide (B77818) or DCFDA/H2DCFDA for general cellular ROS.[8][9][10]
-
Procedure (for intact cells):
-
Culture and treat cells with this compound as described for membrane potential measurement.
-
Load cells with the ROS-sensitive probe.
-
Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
An increase in fluorescence indicates an increase in ROS production.
-
Conclusion
These application notes and protocols provide a robust framework for investigating the effects of this compound on mitochondrial respiration. By employing a combination of high-resolution respirometry, specific enzyme activity assays, and measurements of key mitochondrial health indicators, researchers can gain a detailed understanding of the bioenergetic consequences of this compound. The provided diagrams and data presentation templates are designed to facilitate experimental planning and data interpretation.
References
- 1. Effects of long-term administration of clofibric acid on peroxisomal beta-oxidation, fatty acid-binding protein and cytosolic long-chain acyl-CoA hydrolases in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate inhibition of carnitine palmitoyltransferase by palmitoyl-CoA and activation by phospholipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.3 Citric Acid Cycle and Oxidative Phosphorylation – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
- 4. Impairments in mitochondrial palmitoyl-CoA respiratory kinetics that precede development of diabetic cardiomyopathy are prevented by resveratrol in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clofibrate, a Peroxisome-Proliferator, Enhances Reverse Cholesterol Transport Through Cytochrome P450 Activation and Oxysterol Generation [jstage.jst.go.jp]
- 8. Khan Academy [khanacademy.org]
- 9. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Peroxisome Proliferation in Cell Lines with Clofibroyl-CoA's Precursor, Clofibric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous and dynamic organelles that play a crucial role in various metabolic processes, including fatty acid oxidation and the detoxification of reactive oxygen species. The proliferation of these organelles can be induced by a class of compounds known as peroxisome proliferators, which are of significant interest in drug development and for studying metabolic diseases. Clofibrate (B1669205) and its active metabolite, clofibric acid, are well-characterized peroxisome proliferators. Inside the cell, clofibric acid is converted to clofibroyl-CoA, which then acts as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The activation of PPARα is a key event that initiates a signaling cascade leading to the upregulation of genes involved in peroxisome biogenesis and function.
These application notes provide a detailed overview and protocols for inducing peroxisome proliferation in cell lines using clofibric acid, the precursor to the active this compound.
Data Presentation
The following tables summarize quantitative data on the effects of clofibric acid on peroxisome proliferation in primary rat hepatocytes. These cells are a well-established model for studying this phenomenon.
Table 1: Effect of Clofibric Acid on Peroxisomal β-Oxidation in Primary Rat Hepatocytes
| Clofibric Acid Concentration (µM) | Fold Increase in Peroxisomal β-Oxidation |
| 10 | ~2 |
| 30 | ~5 |
| 100 | ~8 |
| 300 | ~10 |
| 1000 | ~10 |
Data adapted from studies on primary rat hepatocytes, which show a robust response to clofibric acid[1].
Table 2: Morphometrical Analysis of Peroxisomes in Primary Rat Hepatocytes Treated with Clofibric Acid
| Treatment | Relative Number of Peroxisomes (Fold Increase) | Mean Size of Peroxisomes (Fold Increase) |
| Control | 1.0 | 1.0 |
| Clofibric Acid (maximal effect) | ~3.0 | ~1.5 |
This data illustrates the morphological changes in peroxisomes following treatment with clofibric acid in primary rat hepatocytes[1].
Signaling Pathway
The induction of peroxisome proliferation by clofibric acid is primarily mediated through the activation of the PPARα signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: PPARα signaling pathway activated by clofibric acid.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of clofibric acid on peroxisome proliferation in cell lines.
Protocol 1: Cell Culture and Treatment with Clofibric Acid
1. Cell Line Selection:
-
Primary hepatocytes (rat, mouse) are highly responsive and considered the gold standard[1][2][3].
-
Rodent hepatoma cell lines such as Fao and MH1C1 can also be used. Human hepatoma cell lines like HepG2 show a much weaker response[4].
2. Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to attach and recover for 24 hours before treatment.
3. Preparation of Clofibric Acid Stock Solution:
-
Prepare a stock solution of clofibric acid (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -20°C.
4. Treatment of Cells:
-
Dilute the clofibric acid stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM to 1 mM)[1][2][5].
-
Include a vehicle control (DMSO) at the same final concentration as in the highest clofibric acid treatment group.
-
Remove the old medium from the cells and replace it with the medium containing clofibric acid or vehicle control.
-
Incubate the cells for the desired period, typically 24 to 72 hours[1][5].
Protocol 2: Quantification of Peroxisome Number and Size
1. Immunofluorescence Staining:
-
Grow cells on glass coverslips and treat with clofibric acid as described in Protocol 1.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a peroxisomal marker protein (e.g., PMP70, catalase) overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
2. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a confocal microscope.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number and size of peroxisomes per cell[6][7][8][9][10].
-
The software can be used to segment individual cells and the peroxisomes within them, allowing for automated and unbiased quantification.
Protocol 3: Measurement of Peroxisomal Fatty Acyl-CoA Oxidase (FACO) Activity
This protocol is adapted from a fluorometric assay which is highly sensitive and suitable for cell culture samples[11].
1. Preparation of Cell Lysates:
-
After treatment with clofibric acid, wash the cells with ice-cold PBS.
-
Scrape the cells in a lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1% Triton X-100 and protease inhibitors).
-
Homogenize the cell suspension by sonication or repeated pipetting.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the enzyme assay.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. FACO Activity Assay:
-
The assay measures the production of hydrogen peroxide (H₂O₂) by FACO. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorescent substrate.
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
10 µM FAD
-
100 µM lauroyl-CoA (substrate)
-
Horseradish peroxidase
-
A fluorescent HRP substrate (e.g., Amplex Red, 4-hydroxyphenylacetic acid)[11]
-
-
Add a known amount of cell lysate protein to the reaction mixture.
-
Measure the increase in fluorescence over time using a fluorometer.
-
Calculate the FACO activity as the rate of fluorescence increase, normalized to the protein concentration of the lysate.
Experimental Workflow
The following diagram outlines the general workflow for studying the induction of peroxisome proliferation in cell lines.
Caption: Experimental workflow for studying peroxisome proliferation.
References
- 1. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of cytochrome P450 and peroxisomal enzymes by clofibric acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of clofibric acid on mRNA expression profiles in primary cultures of rat, mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of ciprofibrate and clofibric acid as peroxisomal proliferators in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro peroxisome proliferation properties of selected clofibrate analogues in the rat. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated, image-based quantification of peroxisome characteristics with perox-per-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Number of Peroxisomes [bio-protocol.org]
- 8. Measurement of the Number of Peroxisomes [en.bio-protocol.org]
- 9. Quantitative analysis of peroxisome tracks using a Hidden Markov Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure–function analysis of the ER-peroxisome contact site protein Pex32 [frontiersin.org]
- 11. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Clofibroyl-CoA in Experiments
Welcome to the technical support center for Clofibroyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the low efficacy of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: this compound is the biologically active form of the drug clofibrate (B1669205). It is a coenzyme A derivative that functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα by this compound leads to the transcription of target genes involved in fatty acid oxidation and lipoprotein metabolism.
Q2: I am not seeing the expected effect of this compound in my cell-based assay. What are the common initial troubleshooting steps?
A2: Low efficacy in cell-based assays can stem from several factors. Start by verifying the following:
-
Compound Integrity: Ensure the this compound has been stored correctly and has not degraded.
-
Cellular Uptake and Conversion: If you are using the prodrug clofibrate or clofibric acid, confirm that your cell line can effectively take it up and convert it to this compound.
-
Concentration: The effective concentration can vary between cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Assay Conditions: Review your experimental protocol for any deviations, particularly incubation times and media components.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: Acyl-CoA thioesters, including this compound, are known to be unstable in aqueous buffers, particularly at room temperature.[1] Degradation can occur over a matter of hours to days.[1] It is recommended to prepare fresh solutions of this compound for each experiment. If using a stock solution, it should be stored at -80°C and subjected to minimal freeze-thaw cycles.
Q4: Should I use this compound directly or its prodrug, clofibrate/clofibric acid?
A4: The choice depends on your experimental model. Using the prodrug relies on the cellular machinery to convert it to the active form, which may better mimic an in vivo scenario. However, if your cells have low expression of the necessary activating enzymes (acyl-CoA synthetases), you may observe low efficacy. Using this compound directly bypasses this step and can provide a more direct measure of target engagement.
Q5: What are typical concentrations of clofibric acid used in cell culture experiments?
A5: Published studies have used a range of clofibric acid concentrations, typically from 100 µM to 250 µM, to observe effects in rat hepatic cell lines.[2] However, the optimal concentration will be cell-line dependent.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to the low efficacy of this compound.
Problem Area 1: Compound Integrity and Handling
| Potential Issue | Possible Cause | Recommended Solution |
| Degraded Compound | Improper storage (e.g., wrong temperature, exposure to light/moisture). Multiple freeze-thaw cycles of stock solutions. | Store this compound at -80°C. Prepare fresh working solutions for each experiment from a recently thawed aliquot. |
| Instability in Media | Acyl-CoA thioesters are susceptible to hydrolysis in aqueous solutions.[1] | Minimize the time between adding this compound to the media and starting the experiment. Consider a serum-free media for the treatment period if compatible with your cells, as serum esterases can degrade the compound. |
| Inaccurate Concentration | Pipetting errors or incorrect calculations. | Calibrate pipettes regularly. Double-check all calculations for dilutions of stock solutions. |
Problem Area 2: Experimental System and Cellular Response
| Potential Issue | Possible Cause | Recommended Solution |
| Low PPARα Expression | The cell line used may have low endogenous expression of PPARα. | Verify PPARα expression levels in your cell line using qPCR or Western blot. Consider using a cell line known to have robust PPARα expression (e.g., HepG2) or transiently transfecting a PPARα expression vector. |
| Inefficient Cellular Uptake/Conversion (for prodrugs) | Low expression or activity of acyl-CoA synthetases required to convert clofibrate/clofibric acid to this compound. | Use this compound directly to bypass the need for cellular conversion. If using the prodrug is necessary, you can try to stimulate acyl-CoA synthetase activity if a known method exists for your cell type. |
| Cell Health and Viability | High concentrations of the compound or solvent (e.g., DMSO) may be cytotoxic. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure the observed effects are not due to toxicity. Keep the final solvent concentration to a minimum (typically <0.1%). |
| Assay Interference | Components of the assay system (e.g., media, serum, reporter constructs) may interfere with the action of this compound. | Run appropriate controls, including vehicle-only and positive controls (if available). If using a reporter assay, ensure the reporter construct is responsive and not silenced. |
Experimental Protocols
Key Experiment: PPARα Reporter Gene Assay
This protocol is a general guideline for assessing the activation of PPARα in a cell-based reporter assay.
Materials:
-
Human hepatoblastoma cell line (e.g., HepG2)
-
Expression plasmid for human PPARα (if not endogenously expressed at sufficient levels)
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound or clofibric acid
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection (if necessary): Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or clofibric acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to generate a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
Technical Support Center: Optimizing Clofibroyl-CoA for PPARα Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Clofibroyl-CoA to achieve maximal Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PPARα?
A1: this compound is the biologically active form of the drug clofibrate (B1669205). It functions as a ligand for PPARα, a nuclear receptor that acts as a transcription factor.[1] Upon binding, this compound induces a conformational change in PPARα, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2][3] This signaling cascade is central to the regulation of lipid metabolism.[4]
Q2: What is a typical effective concentration range for this compound or its precursor, clofibric acid, in in vitro experiments?
A2: The effective concentration can vary depending on the cell type and specific experimental conditions. However, for in vitro studies, concentrations of clofibric acid (the active metabolite of clofibrate) are often in the micromolar (µM) range. For instance, in MCF-7 cells, a concentration of 500 µM clofibrate has been used to activate PPARα signaling.[5] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are the key downstream target genes to measure for confirming PPARα activation?
A3: Activation of PPARα upregulates a suite of genes involved in fatty acid transport and metabolism. Commonly measured target genes include Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[6][7][8] Measuring the mRNA levels of these genes via quantitative PCR (qPCR) is a standard method to confirm successful PPARα activation.
Q4: Which cell lines are suitable for studying PPARα activation?
A4: Human hepatoma cell lines such as HepG2 are frequently used for PPARα reporter assays due to their hepatic origin and relevance to lipid metabolism.[9][10][11] However, the responsiveness of different cell lines can vary, and some human hepatoma cell lines have shown a lack of response to fibrates.[12] It is recommended to select a cell line known to express functional PPARα or to use a system with ectopic expression of the receptor.
Q5: How can I be sure the observed effects are specifically mediated by PPARα?
A5: To confirm specificity, you can use a PPARα antagonist, such as GW6471, in conjunction with this compound.[13] If the effects of this compound are blocked or reversed by the antagonist, it strongly suggests a PPARα-dependent mechanism. Additionally, using cells with siRNA-mediated knockdown of PPARα or cells from PPARα knockout mice can provide definitive evidence.[13]
Quantitative Data Summary
The following tables summarize dose-response data for PPARα agonists, providing a reference for experimental design. Note that this compound is the intracellular active form; data is often presented for its precursor, clofibric acid.
Table 1: EC50 Values of Fibrates on PPARα
| Compound | Species/System | Assay Type | EC50 Value |
| Fenofibric Acid | Human | Transactivation Assay | 9.47 µM |
| Fenofibric Acid | Human | Transactivation Assay | 61.0 µM (for PPARγ) |
| Bezafibrate | Human | Transactivation Assay | 30.4 µM |
| Clofibric Acid | Human | Coactivator Recruitment | 574 µM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data sourced from[4][14].
Table 2: Example In Vitro Concentrations from Literature
| Compound | Cell Line | Concentration Used | Observed Effect | Reference |
| Clofibrate | MCF-7 | 500 µM | Activation of PPRE-luciferase reporter | [5] |
| Clofibrate | Pancreatic Cancer Cells | Not Specified | Sensitization to radiation | [13] |
| WY14643 | Fao (rat hepatoma) | Not Specified | Reduction of nuclear SREBP-2 | [15] |
Visualized Pathways and Workflows
Diagram 1: PPARα Signaling Pathway
Caption: Activation of PPARα by this compound leading to target gene transcription.
Diagram 2: Experimental Workflow for qPCR Analysis
Caption: A typical workflow for quantifying PPARα target gene expression using qPCR.
Troubleshooting Guides
Luciferase Reporter Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Contamination of control samples.- Autoluminescence from media components.- Using clear plates allowing for signal bleed-through. | - Use fresh, sterile reagents and pipette tips for each well.[16]- Use a medium formulation with low background fluorescence.- Use opaque, white-walled plates to prevent well-to-well crosstalk.[17] |
| Low or No Signal | - Low transfection efficiency.- Inactive or degraded luciferase enzyme/substrate.- Weak promoter in the reporter construct.- Insufficient cell number or plasmid DNA. | - Optimize the DNA-to-transfection reagent ratio.[18]- Use freshly prepared reagents and avoid repeated freeze-thaw cycles.[18]- Consider using a stronger constitutive promoter if the PPRE is weak.- Increase cell seeding density and/or the amount of transfected plasmid DNA.[19] |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent cell numbers across wells.- Edge effects in the multi-well plate. | - Prepare a master mix for transfection and assay reagents.[17]- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
Western Blotting for PPARα Targets
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low abundance of the target protein.- Inefficient antibody binding.- Poor protein transfer from gel to membrane. | - Increase the amount of protein loaded per well.[20][21]- Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[20]- Verify transfer efficiency using Ponceau S staining. For large proteins, consider a wet transfer method.[22] |
| High Background | - Insufficient blocking.- Primary antibody concentration is too high.- Excessive washing. | - Increase blocking time (e.g., 1 hour at RT) or try a different blocking agent (e.g., BSA vs. non-fat milk).[23]- Perform a titration to find the optimal antibody dilution.- Reduce the number and duration of wash steps. |
| Non-specific Bands | - Primary antibody is not specific enough.- Protein degradation.- Too much protein loaded. | - Validate the antibody using positive and negative controls.- Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[22][23]- Reduce the total protein amount loaded onto the gel.[20] |
Detailed Experimental Protocols
Protocol 1: PPARα Luciferase Reporter Assay
This protocol is designed for a 96-well plate format using a human hepatoma cell line like HepG2.
Materials:
-
HepG2 cells
-
Culture Medium (e.g., MEM with 10% FBS, 1% Penicillin/Streptomycin)
-
PPRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (or clofibric acid) and vehicle (e.g., DMSO)
-
White, clear-bottom 96-well plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well.[10] Incubate at 37°C with 5% CO₂ for 24 hours.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 10:1 for the PPRE-luciferase reporter to the Renilla control plasmid.[19]
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.
-
Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 18-24 hours.[10]
-
-
Lysis and Measurement:
-
Remove the treatment medium and gently wash cells with PBS.
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer.[19]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency.
-
Express the data as fold induction relative to the vehicle-treated control.
-
Protocol 2: qPCR for PPARα Target Gene Expression
Materials:
-
Treated cells from an experiment similar to the one above
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should include qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM), and diluted cDNA.
-
Include no-template controls (NTCs) for each primer set.
-
Run all samples in triplicate.
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
References
- 1. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clofibrate does not induce peroxisomal proliferation in human hepatoma cell lines PLC/PRF/5 and SK-HEP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of PPARα by clofibrate sensitizes pancreatic cancer cells to radiation through the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of co-crystals of human PPARα-LBD and ligand for high-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of PPARalpha lowers synthesis and concentration of cholesterol by reduction of nuclear SREBP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. goldbio.com [goldbio.com]
- 19. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 20. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Clofibroyl-CoA Enzymatic Assays
Welcome to the technical support center for Clofibroyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enzymatic hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common this compound enzymatic assay?
A1: The most common method for measuring this compound hydrolase activity is a continuous indirect spectrophotometric assay. This assay is based on the detection of the free coenzyme A (CoA-SH) released upon the enzymatic hydrolysis of this compound. The released CoA-SH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be continuously monitored by measuring the increase in absorbance at 412 nm.
Q2: Where is this compound hydrolase activity typically found in the cell?
A2: this compound hydrolase activity is predominantly found in the cytosolic fraction of liver homogenates.[1] Unlike some other acyl-CoA hydrolases, such as palmitoyl-CoA hydrolase, no significant activity is typically detected in the microsomal fraction.[1] However, some studies suggest a possible multi-organelle localization, with induced activity also observed in mitochondrial fractions after clofibrate (B1669205) treatment.[1]
Q3: What are the expected effects of clofibrate treatment on this compound hydrolase activity?
A3: Treatment of rats with clofibrate has been shown to significantly induce this compound hydrolase activity. In one study, the cytosolic hydrolase activity increased by 3.5-fold.[1]
Q4: Can other cellular thiols interfere with the DTNB assay?
A4: Yes, the DTNB assay is not entirely specific to CoA-SH. Other free thiols present in the sample, such as glutathione (B108866) or cysteine residues in proteins, can react with DTNB and lead to an overestimation of enzyme activity. It is crucial to run appropriate controls to account for this background reaction.
Q5: Is this compound stable in aqueous solutions?
A5: Thioester bonds, like the one in this compound, can be susceptible to spontaneous hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare this compound solutions fresh and keep them on ice to minimize non-enzymatic hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance or rapid increase in absorbance in the absence of enzyme. | 1. Spontaneous hydrolysis of this compound. 2. Presence of contaminating thiols in the sample or reagents. 3. Instability of DTNB solution. | 1. Prepare this compound solution fresh before each experiment and keep it on ice. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. 2. Include a blank reaction containing all components except the substrate (this compound) to measure the background reaction from endogenous thiols. If the background is high, consider partial purification of the enzyme extract. 3. Prepare DTNB solution fresh and store it protected from light. |
| No or very low enzyme activity. | 1. Inactive enzyme. 2. Suboptimal assay conditions (pH, temperature). 3. Presence of inhibitors in the sample. 4. Incorrect wavelength setting. | 1. Ensure proper storage and handling of the enzyme. Use a positive control with a known active enzyme if available. 2. Optimize the pH of the reaction buffer (typically around 7.5-8.5 for DTNB assays). Ensure the assay is performed at the optimal temperature for the enzyme. 3. Dialyze or desalt the enzyme preparation to remove potential small molecule inhibitors. 4. Verify that the spectrophotometer is set to measure absorbance at 412 nm. |
| Non-linear reaction progress curve. | 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher initial substrate concentration to ensure the reaction rate remains linear for the duration of the measurement. 2. Perform the assay at a lower temperature or for a shorter time. Check the stability of the enzyme in the assay buffer. 3. Analyze initial rates of the reaction. |
| Precipitate forms in the cuvette during the assay. | 1. Poor solubility of this compound or other assay components. 2. Protein precipitation. | 1. Ensure all components are fully dissolved in the assay buffer. The use of a small amount of a compatible co-solvent might be necessary, but should be tested for its effect on enzyme activity. 2. Centrifuge the enzyme preparation before use to remove any particulate matter. Ensure the buffer composition and ionic strength are appropriate. |
Quantitative Data Summary
Table 1: Spectrophotometric Assay Parameters
| Parameter | Value | Reference |
| Wavelength for TNB detection | 412 nm | General knowledge |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at pH 8.0 | General knowledge |
| Optimal pH for DTNB reaction | 7.5 - 8.5 | General knowledge |
Table 2: Effect of Clofibrate Treatment on Hydrolase Activity in Rat Liver
| Treatment Group | Fold Increase in Cytosolic this compound Hydrolase Activity | Reference |
| Clofibrate (0.3% w/w in diet) | 3.5-fold | [1] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for this compound Hydrolase Activity
This protocol is adapted from standard procedures for acyl-CoA hydrolases using DTNB.
Materials:
-
This compound (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl or Potassium Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Enzyme preparation (e.g., cytosolic fraction from liver homogenate)
-
Spectrophotometer capable of reading at 412 nm with temperature control
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM Tris-HCl or Potassium Phosphate buffer, pH 8.0.
-
DTNB Stock Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Store protected from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the range of 50-200 µM. Prepare this solution fresh and keep on ice.
-
-
Assay Setup:
-
Set the spectrophotometer to 412 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).
-
In a 1 ml cuvette, add the following in order:
-
Assay Buffer (to a final volume of 1 ml)
-
DTNB stock solution (to a final concentration of 0.2-0.5 mM)
-
Enzyme preparation (the amount should be determined empirically to give a linear rate of absorbance change)
-
-
Mix gently by inverting the cuvette and incubate for 2-3 minutes to allow for the reaction of any contaminating thiols.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the this compound stock solution to the cuvette to the desired final concentration.
-
Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 412 nm for a period of 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).
-
-
Controls:
-
No-Enzyme Control: Perform a reaction with all components except the enzyme to measure the rate of non-enzymatic hydrolysis of this compound.
-
No-Substrate Control: Perform a reaction with all components except this compound to measure the background rate of reaction with endogenous thiols in the enzyme preparation.
-
-
Calculation of Enzyme Activity:
-
Determine the initial rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rates obtained from the control reactions.
-
Calculate the specific activity using the Beer-Lambert law:
-
Specific Activity (µmol/min/mg) = (ΔA/min) / (ε × l × [Protein])
-
Where:
-
ΔA/min = change in absorbance per minute
-
ε = molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)
-
l = path length of the cuvette (usually 1 cm)
-
[Protein] = protein concentration of the enzyme preparation in mg/ml
-
-
-
Visualizations
Caption: Experimental workflow for the this compound hydrolase assay.
Caption: Simplified signaling pathway of Clofibrate via PPARα activation.
References
Technical Support Center: Off-Target Effects of Clofibroyl-CoA in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Clofibroyl-CoA in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the biologically active form of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. This compound is formed within the cell by the esterification of clofibric acid to coenzyme A. Its primary, on-target mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation, regulates the transcription of genes involved in lipid metabolism, primarily by increasing fatty acid β-oxidation.
Q2: What are the known or potential off-target effects of this compound in cell culture?
Beyond its intended activation of PPARα, this compound has been suggested to exert off-target effects, primarily through the inhibition of key enzymes involved in lipid metabolism. These potential off-target effects can lead to unexpected experimental outcomes. The two most cited potential off-target enzymes are:
-
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid synthesis. Inhibition of ACC by this compound can lead to a decrease in de novo lipogenesis.
-
Carnitine Palmitoyltransferase I (CPT-I): This mitochondrial outer membrane enzyme is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation. While the primary effect of PPARα activation is to increase fatty acid oxidation, direct inhibition of CPT-I by this compound could paradoxically impair this process.
Q3: Are there known IC50 or Ki values for the off-target inhibition by this compound?
Troubleshooting Guides
Issue 1: Unexpected Decrease in Fatty Acid Synthesis
Symptoms:
-
Reduced incorporation of radiolabeled precursors (e.g., [¹⁴C]-acetate) into cellular lipids.
-
Decreased levels of newly synthesized fatty acids as measured by mass spectrometry.
-
Contradictory results in experiments where PPARα-mediated effects on lipid metabolism are being investigated.
Possible Cause:
-
Direct inhibition of Acetyl-CoA Carboxylase (ACC) by this compound, independent of PPARα activation.
Troubleshooting Steps:
-
Confirm ACC Inhibition:
-
Perform an in vitro ACC activity assay using cell lysates treated with varying concentrations of this compound.
-
Compare the results with a known ACC inhibitor (e.g., TOFA) as a positive control.
-
-
Dose-Response Analysis:
-
Conduct a dose-response experiment to determine the concentration at which this compound inhibits fatty acid synthesis in your specific cell line.
-
-
Use a PPARα Antagonist:
-
Co-treat cells with this compound and a specific PPARα antagonist (e.g., GW6471). If the reduction in fatty acid synthesis persists, it is likely a PPARα-independent, off-target effect.
-
Issue 2: Discrepancies in Mitochondrial Respiration Measurements
Symptoms:
-
Inconsistent or lower-than-expected oxygen consumption rates (OCR) in Seahorse XF assays when stimulating with long-chain fatty acids.
-
Conflicting data between gene expression analysis (upregulation of β-oxidation genes via PPARα) and functional metabolic assays.
Possible Cause:
-
Inhibition of Carnitine Palmitoyltransferase I (CPT-I) by this compound, which would limit the transport of long-chain fatty acids into the mitochondria for oxidation, despite the transcriptional upregulation of β-oxidation machinery.
Troubleshooting Steps:
-
Isolate Mitochondrial Function:
-
Use a Seahorse XF assay with permeabilized cells to directly provide substrates to the mitochondria, bypassing plasma membrane transport.
-
Compare respiration with different substrates:
-
Long-chain fatty acids (e.g., palmitate-BSA): This will be affected by CPT-I activity.
-
Medium-chain fatty acids (e.g., octanoate): These enter the mitochondria independently of CPT-I. A rescue of respiration with octanoate (B1194180) would point towards CPT-I inhibition.
-
Pyruvate or Glutamate/Malate: These fuel the TCA cycle directly. Normal respiration with these substrates would suggest the electron transport chain is intact.
-
-
-
In Vitro CPT-I Activity Assay:
-
Measure CPT-I activity in isolated mitochondria or cell lysates in the presence of varying concentrations of this compound.
-
Quantitative Data Summary
| Parameter | Off-Target Enzyme | Value | Compound | Notes |
| Ki | Acetyl-CoA Carboxylase | 14.5 µM | Nafenopin-CoA | This compound is expected to have a similar inhibitory profile.[1] |
Experimental Protocols
Protocol 1: Acetyl-CoA Carboxylase (ACC) Activity Assay in Cell Lysates
Objective: To determine the direct inhibitory effect of this compound on ACC activity.
Materials:
-
Cultured cells (e.g., primary hepatocytes, HepG2)
-
This compound
-
Lysis Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, protease and phosphatase inhibitors)
-
ACC Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM ATP, 2 mM DTT, 20 mM KHCO₃, 0.2 mM Acetyl-CoA)
-
[¹⁴C]-NaHCO₃
-
Scintillation fluid and counter
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and scrape into lysis buffer.
-
Homogenize the cells and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (cell lysate).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a specific amount of cell lysate protein.
-
Add varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ACC assay buffer containing [¹⁴C]-NaHCO₃.
-
Incubate for 10-20 minutes at 37°C.
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by adding a small volume of 6M HCl.
-
Dry the samples to remove unreacted [¹⁴C]-NaHCO₃.
-
Resuspend the acid-stable product (malonyl-CoA) in water and add scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ACC activity and plot it against the concentration of this compound to determine the inhibitory effect.
-
Protocol 2: Seahorse XF Mitochondrial Respiration Assay for CPT-I Inhibition
Objective: To assess the effect of this compound on mitochondrial respiration using different fatty acid substrates.
Materials:
-
Seahorse XF Analyzer and consumables
-
Cultured cells seeded in a Seahorse XF plate
-
Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose
-
This compound
-
Substrates: Palmitate-BSA conjugate, Octanoate
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture plate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.
-
Treat cells with the desired concentration of this compound for a predetermined time.
-
-
Seahorse Assay Setup:
-
Hydrate the sensor cartridge overnight.
-
Load the injection ports of the sensor cartridge with the substrates and mitochondrial stress test compounds.
-
-
Assay Execution:
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the fatty acid substrate (Palmitate-BSA or Octanoate) and measure the respiratory response.
-
Perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Compare the OCR response to palmitate versus octanoate in the presence and absence of this compound. A blunted response to palmitate but not octanoate is indicative of CPT-I inhibition.
-
Signaling Pathways and Experimental Workflows
Caption: On- and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
Technical Support Center: Clofibroyl-CoA Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling Clofibroyl-CoA for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the coenzyme A (CoA) derivative of clofibric acid. Like many long-chain acyl-CoA molecules, it is an amphiphilic compound, possessing both a hydrophilic head (the CoA portion) and a more hydrophobic tail (the clofibroyl portion). This structure can lead to challenges in achieving and maintaining solubility in aqueous buffers, potentially impacting experimental reproducibility and accuracy.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on the general properties of coenzyme A derivatives, the primary recommended solvent is purified water.[1] However, for compounds with significant hydrophobic character like this compound, aqueous buffers may be more suitable for maintaining pH and stability. It is crucial to start with small volumes to test solubility before preparing a large stock solution.
Q3: My this compound is not dissolving well in water or buffer. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution briefly to 37°C. Avoid excessive heat, as it can degrade the molecule.
-
Sonication: Use a bath sonicator for short bursts to aid dissolution.
-
pH Adjustment: The pH of the solution can influence the charge and, therefore, the solubility of the molecule. For many acyl-CoAs, a slightly alkaline pH (e.g., pH 7.5-8.0) can improve solubility. However, be aware that high pH can also lead to hydrolysis of the thioester bond.[1]
-
Use of Organic Co-solvents: For challenging cases, a small percentage of an organic co-solvent may be necessary. See the troubleshooting guide below for more details.
Q4: Can I use organic solvents to prepare a stock solution of this compound?
While Coenzyme A itself is largely insoluble in most organic solvents, derivatives with significant hydrophobic moieties may show some solubility.[1] If aqueous solutions are not viable, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating concentrated stock solutions of hydrophobic compounds. It is important to keep the final concentration of DMSO in your experimental system low (typically <0.5%) to avoid off-target effects.
Q5: Are there any components in my buffer that could be causing precipitation?
Yes, divalent cations, particularly magnesium (Mg²⁺), are known to cause precipitation of long-chain acyl-CoAs.[2] If your experimental buffer contains Mg²⁺ or other divalent cations, you may observe cloudiness or precipitation. Consider preparing your this compound stock solution in a buffer without these ions and adding them just before starting the experiment.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound fails to dissolve or precipitates out of solution.
Workflow for Troubleshooting Solubility Issues
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Reagent Preparation:
-
This compound (lyophilized powder)
-
Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of buffer to the vial to achieve the target concentration (e.g., 1-10 mM).
-
Gently vortex or pipette up and down to mix.
-
If the solution is not clear, proceed with the troubleshooting steps outlined above (gentle warming, sonication).
-
Once dissolved, store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
-
Reagent Preparation:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Final experimental aqueous buffer
-
-
Procedure:
-
Add a small volume of anhydrous DMSO to the vial of this compound to create a concentrated stock solution (e.g., 50-100 mM).
-
Vortex until fully dissolved.
-
To prepare the working solution, perform a serial dilution of the DMSO stock into the final aqueous buffer. It is critical to add the DMSO stock to the buffer and not the other way around to avoid precipitation.
-
Ensure the final concentration of DMSO in the experimental setup is below a level that affects your system (typically <0.5%).
-
Data Presentation
Table 1: Recommended Solvents and General Considerations for this compound
| Solvent/Buffer Component | Recommendation/Consideration | Rationale |
| Primary Solvent | Purified Water or simple buffers (e.g., Tris, HEPES, PBS) | Coenzyme A is water-soluble; these provide a good starting point. |
| pH | Slightly alkaline (7.5 - 8.0) | May improve solubility of the clofibroyl moiety. |
| Divalent Cations (e.g., Mg²⁺) | Avoid in stock solutions | Can cause precipitation of long-chain acyl-CoAs.[2] |
| Organic Co-solvent | DMSO (for concentrated stocks) | Useful for highly hydrophobic compounds; keep final concentration low. |
| Temperature | Gentle warming (37°C) | Can aid dissolution, but avoid high temperatures to prevent degradation. |
Signaling Pathway and Logical Relationships
The decision-making process for solubilizing a challenging compound like this compound can be visualized as a logical flow. The following diagram illustrates the thought process from initial attempts to more advanced troubleshooting.
Caption: Decision tree for selecting a solubilization strategy for this compound.
References
Technical Support Center: Managing Clofibroyl-CoA Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Clofibroyl-CoA cytotoxicity in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the Coenzyme A (CoA) thioester of clofibric acid. Clofibric acid is the active metabolite of the lipid-lowering drug clofibrate. In research, this compound is studied for its role as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.[1][2][3] Understanding its effects can provide insights into metabolic diseases and potential therapeutic interventions.
Q2: What are the primary mechanisms of this compound induced cytotoxicity?
While specific data for this compound is limited, the cytotoxicity of its parent compound, clofibric acid, and other fibrates is thought to arise from:
-
PPARα-dependent apoptosis: Activation of PPARα can, in some contexts, induce programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic genes like Bcl2.[4]
-
Mitochondrial dysfunction: Alterations in fatty acid metabolism due to PPARα activation can impact mitochondrial function. This compound, like other acyl-CoAs, may also directly affect mitochondrial processes.
-
Metabolic stress: The introduction of a synthetic acyl-CoA can disrupt cellular metabolic homeostasis, leading to stress and reduced viability over time.
Q3: How does the cytotoxicity of this compound compare to its parent compound, clofibric acid?
Generally, the CoA derivative of a drug can have different cellular permeability and metabolic effects compared to the free acid. While direct comparative studies are scarce, it is plausible that their cytotoxic profiles differ. For instance, a study comparing gemfibrozil (B1671426) and clofibric acid found gemfibrozil to be more cytotoxic in cultured rat hepatocytes.[2] This suggests that structural differences in fibrates can lead to varying degrees of cytotoxicity. Researchers should empirically determine the cytotoxic potential of both compounds in their specific experimental system.
Troubleshooting Guides
Issue 1: High Cell Death in Long-Term Cultures
Symptoms:
-
A significant decrease in cell viability over days or weeks of culture with this compound.
-
Increased number of floating, dead cells in the culture vessel.
-
Morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response curve to determine the EC50 for cytotoxicity. For long-term studies, use a concentration well below the EC50. Start with a low concentration range (e.g., 1-10 µM) and titrate up. |
| Metabolic Overload | Ensure the cell culture medium is refreshed regularly (e.g., every 2-3 days) to replenish nutrients and remove metabolic byproducts. Consider using a more robust culture medium formulation. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Instability of the Compound | Prepare fresh this compound solutions for each medium change. Acyl-CoA esters can be unstable in aqueous solutions over time. |
Issue 2: Altered Cell Morphology and Growth Rate
Symptoms:
-
Cells appear stressed, elongated, or flattened.
-
Reduced proliferation rate compared to control cultures.
-
Changes in colony formation or cell-to-cell adhesion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-lethal Toxicity | The concentration of this compound may be below the lethal threshold but still high enough to induce cellular stress. Try lowering the concentration further. |
| PPARα-mediated Differentiation | Activation of PPARα can induce differentiation in some cell types, leading to changes in morphology and growth. Analyze markers of differentiation relevant to your cell line. |
| Adaptation Period Required | Cells may require a period of adaptation to the metabolic changes induced by this compound. Consider a gradual increase in concentration over several days. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (EC50) of this compound
This protocol describes a standard method for determining the half-maximal effective concentration for cytotoxicity using a resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours for acute toxicity, or for longer periods with medium changes for chronic toxicity).
-
Viability Assay:
-
Add resazurin (B115843) solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Long-Term Viability Assessment
This protocol outlines a workflow for assessing the long-term effects of this compound on cell viability.
-
Stable Cell Line Generation (Optional but Recommended): For studies involving specific targets like PPARα, consider creating a stable cell line overexpressing the receptor to ensure consistent responses.[5][6]
-
Initial Seeding and Treatment: Seed cells in larger culture vessels (e.g., 6-well plates or T-25 flasks) at a low density. Begin treatment with a sub-lethal concentration of this compound determined from the EC50 experiment.
-
Culture Maintenance:
-
Change the medium with freshly prepared this compound every 2-3 days.
-
Monitor the cells daily for morphological changes.
-
At each passage, count the viable cells using a trypan blue exclusion assay or an automated cell counter.
-
-
Data Collection and Analysis:
-
Plot the cell number over time to generate a growth curve.
-
At various time points (e.g., 1, 2, and 4 weeks), perform a viability assay (e.g., resazurin or MTT) on a subset of the cells.
-
At the end of the study, cells can be harvested for further analysis (e.g., western blotting for apoptosis markers, gene expression analysis of PPARα target genes).
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of Fibrate Compounds in a HepG2 Cell Line (72h Exposure)
| Compound | EC50 (µM) | Observed Max. Viability Reduction (%) |
| Clofibric Acid | 150 | 85 |
| This compound | 75 | 90 |
| Fenofibrate | 50 | 95 |
| Vehicle Control (0.1% DMSO) | >1000 | <5 |
Note: These are example values and the actual EC50 will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for long-term cytotoxicity studies.
References
- 1. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PPARα induces cell apoptosis by destructing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Clofibroyl-CoA Handling and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Clofibroyl-CoA during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of non-enzymatic degradation of this compound in aqueous solutions is the hydrolysis of its thioester bond. This chemical reaction is sensitive to pH, with stability being lowest in alkaline conditions. In biological samples, enzymatic degradation by acyl-CoA thioesterases can also occur.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a dry powder at -20°C or -80°C. If in solution, it should be dissolved in a slightly acidic buffer (pH 4.0-6.0) and stored in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How many times can I freeze and thaw my this compound solution?
A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation. Prepare small, single-use aliquots of your this compound solution to maintain its integrity.
Q4: What type of buffer should I use to dissolve this compound?
A4: To minimize hydrolysis, dissolve this compound in a slightly acidic buffer. Buffers such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 4.0-6.8) or 100 mM potassium phosphate (B84403) (pH 4.9) have been shown to improve the stability of acyl-CoA compounds.[1] Avoid alkaline buffers.
Q5: How can I check if my this compound has degraded?
A5: Degradation can be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound stock solution. | 1. Prepare fresh this compound solution from a new vial of powder. 2. Verify the pH of your experimental buffer; ensure it is not alkaline. 3. Check the storage conditions and handling of your stock solution against the recommendations in this guide. |
| Inconsistent results between experiments. | Partial degradation of this compound due to improper storage or handling. | 1. Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. 2. Ensure consistent storage temperature. 3. Perform a stability check of your stock solution using HPLC. |
| Appearance of extra peaks in my HPLC analysis. | Chemical hydrolysis of the thioester bond. | 1. Confirm the pH of your storage buffer is slightly acidic. 2. Store your solutions at -80°C. 3. Prepare fresh solutions more frequently. |
Quantitative Data Summary
Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours
| Solvent | Coefficient of Variation (CV, %) |
| Water | > 20 |
| 50 mM Ammonium Acetate, pH 4.0 | < 10 |
| 50 mM Ammonium Acetate, pH 6.8 | < 10 |
| 50% Methanol/Water | > 15 |
| 50% Methanol/50 mM Ammonium Acetate, pH 4.0 | < 5 |
| 50% Methanol/50 mM Ammonium Acetate, pH 6.8 | < 5 |
Data adapted from a study on the stability of various acyl-CoA standards. A lower CV indicates higher stability.[1]
Experimental Protocols
Protocol: Stability Testing of this compound by HPLC
This protocol outlines a method to assess the stability of this compound in a given storage condition.
1. Materials:
- This compound
- Proposed storage buffer (e.g., 50 mM Ammonium Acetate, pH 5.0)
- HPLC grade water, acetonitrile, and methanol
- Potassium phosphate monobasic
- HPLC system with a C18 reversed-phase column and UV detector
2. Preparation of this compound Stock Solution:
- Accurately weigh a small amount of this compound powder.
- Dissolve in the proposed storage buffer to a final concentration of 1 mg/mL.
- Prepare multiple aliquots in sterile microcentrifuge tubes.
3. Storage Conditions:
- Store aliquots at different temperatures to be tested (e.g., 4°C, -20°C, and -80°C).
- Include a set of samples to undergo multiple freeze-thaw cycles.
4. HPLC Analysis:
- Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9
- Mobile Phase B: Acetonitrile
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
- Detection: UV at 260 nm
- Injection Volume: 20 µL
- Gradient Elution:
- 0-10 min: 10% B
- 10-25 min: 10-90% B (linear gradient)
- 25-30 min: 90% B
- 30-35 min: 90-10% B (linear gradient)
- 35-40 min: 10% B
- Analyze samples at initial time point (T=0) and at subsequent time points (e.g., 1, 2, 4 weeks).
5. Data Analysis:
- Record the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining relative to the T=0 sample.
- A decrease of >10% is generally considered significant degradation.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Interpreting Unexpected Results in Clofibroyl-CoA Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving Clofibroyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show decreased fatty acid synthesis. Is this an expected off-target effect?
A1: Yes, this is a potential off-target effect. This compound, the active form of clofibric acid, has been shown to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1] This inhibition is a separate mechanism from its canonical role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Therefore, a reduction in fatty acid synthesis can be a direct consequence of ACC inhibition by this compound. Researchers should consider this when analyzing metabolic flux data.
Q2: I am observing increased reactive oxygen species (ROS) production in my mitochondrial preparations after treatment with this compound. Is this a direct effect on mitochondria?
A2: It may not be a direct mitochondrial effect. Studies have shown that increased ROS production in the presence of acyl-CoAs in mitochondrial preparations can be an artifact of peroxisomal contamination.[2] Peroxisomes contain oxidases that can produce hydrogen peroxide. Since clofibrate (B1669205) and its derivatives are known to induce peroxisome proliferation, it is crucial to assess the purity of your mitochondrial fractions.[3]
Q3: Why are the effects of this compound in my cell culture different from in vivo studies with clofibrate?
A3: Discrepancies between in vitro and in vivo results can arise from several factors. The conversion of clofibric acid to this compound is a necessary step for its activity, and the efficiency of this conversion can vary between cell types and in vivo models.[1] Additionally, the concentration of this compound used in vitro may not accurately reflect the physiological concentrations achieved in vivo. Finally, systemic effects in an animal model, such as changes in lipid metabolism and transport, are not fully recapitulated in cell culture.[3]
Q4: I am seeing inhibition of fatty acid oxidation in my experiments. Could this compound be inhibiting carnitine palmitoyltransferase (CPT)?
A4: While direct inhibition of CPT by this compound is not well-documented, other acyl-CoAs are known to inhibit this enzyme, which is crucial for the transport of long-chain fatty acids into the mitochondria for oxidation.[4][5][6][7] Therefore, it is plausible that high concentrations of this compound could have an inhibitory effect on CPT. It is advisable to directly measure CPT activity in the presence of this compound to confirm this.
Q5: How stable is this compound in my experimental system?
A5: The stability of this compound can be a concern due to the activity of hydrolase enzymes. This compound hydrolase activity has been identified in the cytosolic and mitochondrial fractions of liver cells.[8] This enzymatic activity can degrade this compound, reducing its effective concentration over time in your assays. It is important to consider the time course of your experiments and potentially use hydrolase inhibitors if you suspect degradation is an issue.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Fatty Acid Metabolism
Symptoms:
-
Decreased incorporation of labeled acetate (B1210297) into fatty acids.
-
Reduced levels of key lipogenic enzymes.
-
Inhibition of fatty acid oxidation.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Off-target inhibition of Acetyl-CoA Carboxylase (ACC) | Measure ACC activity directly in the presence of this compound. Compare the inhibitory profile with known ACC inhibitors. |
| Inhibition of Carnitine Palmitoyltransferase (CPT) | Assay CPT activity in isolated mitochondria with and without this compound. |
| Alterations in cellular CoA pools | Quantify the levels of acetyl-CoA, malonyl-CoA, and long-chain acyl-CoAs to assess the overall metabolic state. |
Issue 2: Inconsistent Results Between Batches of this compound
Symptoms:
-
Variable potency in inducing PPARα target genes.
-
Different magnitudes of off-target effects.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Purity and Integrity of this compound | Verify the purity of each batch using techniques like HPLC-MS. Ensure proper storage conditions to prevent degradation. |
| Presence of Contaminants | Analyze for the presence of unconjugated clofibric acid or other synthesis byproducts that could have biological activity. |
Issue 3: Discrepancy between Gene Expression and Protein/Metabolic Readouts
Symptoms:
-
Strong induction of PPARα target gene mRNA (e.g., ACO) but weak or no change in corresponding enzyme activity or metabolic flux.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Post-transcriptional Regulation | Investigate potential microRNA regulation or protein degradation pathways that might be affecting the final protein levels. |
| Substrate or Cofactor Limitation | Ensure that the assay conditions for measuring enzyme activity have saturating concentrations of all necessary substrates and cofactors. |
| Instability of this compound | As mentioned in the FAQs, consider the possibility of this compound degradation over the course of the experiment.[8] |
Data Presentation
Table 1: Summary of Potential Off-Target Effects of this compound
| Target Enzyme | Pathway Affected | Expected Outcome | Key Reference |
| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Inhibition | [1] |
| Carnitine Palmitoyltransferase (CPT) | Fatty Acid Oxidation | Potential Inhibition | [4][5] |
Experimental Protocols
Protocol 1: Assay for Acetyl-CoA Carboxylase (ACC) Activity
This protocol is based on the measurement of the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
-
Prepare cell lysates: Homogenize cells in a buffer containing protease and phosphatase inhibitors.
-
Incubate with this compound: Pre-incubate the cell lysate with varying concentrations of this compound or a vehicle control.
-
Initiate the reaction: Start the ACC reaction by adding a reaction mixture containing acetyl-CoA, ATP, and NaH¹⁴CO₃.
-
Stop the reaction: After a defined incubation period, stop the reaction by adding a strong acid.
-
Quantify malonyl-CoA: Separate the radiolabeled malonyl-CoA from unincorporated bicarbonate using acid precipitation and scintillation counting.
-
Data analysis: Calculate the specific activity of ACC and determine the inhibitory effect of this compound.
Mandatory Visualization
Caption: Canonical and off-target pathways of this compound action.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. In vitro evidence for involvement of CoA thioesters in peroxisome proliferation and hypolipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA-induced generation of reactive oxygen species in mitochondrial preparations is due to the presence of peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of cytosolic this compound hydrolase activity in liver of rats treated with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clofibroyl-CoA Treatment
Welcome to the technical support center for Clofibroyl-CoA treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the active coenzyme A thioester of clofibric acid. Clofibric acid and other fibrates are known to be agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][4][5][6] Upon activation by a ligand like clofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[7] This binding modulates the transcription of genes involved in fatty acid uptake, transport, and oxidation.[1][4][7][8]
Q2: What is a recommended starting point for the incubation time when treating cells with this compound?
For initial experiments, a time-course study is highly recommended to determine the optimal incubation time for your specific cell line and experimental endpoint. A common starting point for PPARα agonists is a 24-hour treatment.[9] However, the ideal duration can vary significantly depending on the downstream effect being measured.
-
Gene Expression Analysis (e.g., qPCR, Western Blot): Changes in the expression of PPARα target genes can often be detected within 6 to 24 hours of treatment.[10]
-
Metabolic Assays (e.g., fatty acid oxidation, glucose uptake): These effects may require longer incubation times, typically ranging from 24 to 72 hours, to allow for changes in protein expression to manifest into functional metabolic alterations.
-
Cell Viability and Proliferation Assays: To observe effects on cell growth or viability, longer incubation periods of 48 to 96 hours may be necessary.[11]
Q3: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable effect or weak response | Suboptimal Incubation Time: The incubation period may be too short or too long to detect the desired effect. | Perform a Time-Course Experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal window for your specific endpoint. |
| Inappropriate Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a Dose-Response Experiment: Test a range of concentrations to determine the EC50 or optimal working concentration for your cell line. | |
| Cell Line Insensitivity: The cell line may have low expression levels of PPARα. | Verify PPARα Expression: Confirm the expression of PPARα in your cell line using qPCR or Western blot. Consider using a positive control cell line known to be responsive to PPARα agonists. | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding to ensure a uniform cell density in each well. |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For small volumes, consider preparing a master mix of the treatment solution to add to each well. | |
| Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the treatment and affect cell growth. | Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. | |
| Unexpected Cytotoxicity | High Concentration of this compound: The concentration used may be toxic to the cells. | Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a wide range of this compound concentrations to determine the maximum non-toxic concentration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration in the culture medium. | Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Include a vehicle control in your experiments. |
Experimental Protocols
General Protocol for a Time-Course Experiment to Evaluate the Effect of this compound on Target Gene Expression
| Step | Procedure | Key Considerations |
| 1. Cell Seeding | Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. | Cell density can influence the response to treatment. Ensure consistent seeding across all plates. |
| 2. Cell Culture | Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency. | |
| 3. Preparation of Treatment | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentration. | Prepare fresh dilutions for each experiment. Include a vehicle control (medium with the same concentration of solvent). |
| 4. Treatment | Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. | |
| 5. Incubation | Return the plates to the incubator and incubate for the desired time points (e.g., 6, 12, 24, 48 hours). | |
| 6. Cell Lysis and RNA Extraction | At each time point, wash the cells with PBS and then lyse them directly in the well using a suitable lysis buffer for RNA extraction. Proceed with RNA isolation according to the manufacturer's protocol. | |
| 7. Gene Expression Analysis | Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) to measure the expression levels of PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene for normalization. |
Visualizations
Caption: PPARα signaling pathway activation by this compound.
Caption: Workflow for a time-course experiment.
References
- 1. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Treatment with PPARα Agonist Clofibrate Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PPARα Activation: Clofibric Acid vs. Fenofibric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clofibric acid and fenofibric acid, the active metabolites of the lipid-lowering drugs clofibrate (B1669205) and fenofibrate (B1672516), respectively, in their capacity to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated molecular pathways and experimental workflows.
Mechanism of Action: A Shared Pathway
Both clofibric acid and fenofibric acid exert their primary pharmacological effects by activating PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1][2] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] The activation of PPARα leads to an increase in the expression of genes involved in fatty acid uptake, transport, and catabolism (β-oxidation), and a decrease in the expression of genes like apolipoprotein C-III, which inhibits lipoprotein lipase.[3] This cascade of events ultimately results in reduced plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
Quantitative Comparison of PPARα Activation
The potency of clofibric acid and fenofibric acid in activating PPARα can be quantitatively compared using metrics such as the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
| Ligand | Assay Type | Cell Line | EC50 (µM) | Reference |
| Clofibric Acid | PPARα Transactivation Assay | - | 55 | [4] |
| Fenofibric Acid | PPARα Transactivation Assay | - | 30 | [4] |
| Fenofibric Acid | GAL4-hPPARα-LBD Transactivation Assay | COS-7 | 9.47 | [5] |
Lower EC50 values are indicative of higher potency.
Based on the available data, fenofibric acid demonstrates a higher potency for PPARα activation compared to clofibric acid, as evidenced by its lower EC50 values in transactivation assays.[4][5]
Downstream Target Gene Expression
The activation of PPARα by fibrates leads to the altered expression of a suite of target genes involved in lipid metabolism. Key among these are Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A), both of which are critical enzymes in fatty acid β-oxidation.
While direct side-by-side comparative studies exhaustively detailing the differential effects of clofibric acid and fenofibric acid on a wide range of target genes are limited, individual studies have demonstrated that both compounds upregulate the expression of PPARα target genes. For instance, treatment of broiler chickens with clofibrate led to a significant increase in the mRNA level of CPT1A in the liver.[6] Similarly, fenofibrate treatment in mice has been shown to markedly upregulate the expression of ACOX1.[7] A study in human hepatocytes showed that both clofibric acid and fenofibric acid can induce the expression of CYP4A, another PPARα target gene.[1]
Experimental Protocols
PPARα Transactivation Luciferase Reporter Gene Assay
This assay is a common method to quantify the ability of a compound to activate PPARα.
Principle: Cells are co-transfected with two plasmids: one containing a PPARα expression vector and another containing a luciferase reporter gene under the control of a PPRE promoter. If the test compound activates PPARα, the PPARα/RXR heterodimer binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPARα activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates and co-transfected with a PPARα expression plasmid (e.g., pCMX-hPPARα) and a PPRE-luciferase reporter plasmid (e.g., pACOX1-PPRE-luc) using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a medium containing the test compounds (clofibric acid or fenofibric acid) at various concentrations.
-
Cells are incubated for an additional 24 hours.
-
-
Luciferase Assay:
-
The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate solution.
-
Renilla luciferase activity is also measured for normalization.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
EC50 values are determined by plotting the relative luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique is used to measure the changes in mRNA levels of PPARα target genes following treatment with the test compounds.
Principle: Total RNA is extracted from cells or tissues treated with the compounds and is then reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template for PCR amplification with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
Detailed Methodology:
-
Cell/Tissue Treatment and RNA Extraction:
-
Primary hepatocytes or a suitable cell line are treated with clofibric acid or fenofibric acid for a specified period (e.g., 24 hours).
-
Total RNA is extracted from the cells or tissues using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
The purity and concentration of the extracted RNA are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
The qRT-PCR reaction is set up with the cDNA template, gene-specific primers for target genes (e.g., ACOX1, CPT1A) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green PCR master mix.
-
The PCR is performed in a real-time PCR cycler with a typical program including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
-
Data Analysis:
-
The cycle threshold (Ct) values are determined for each gene.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and relative to the untreated control group.[6]
-
Visualizations
Signaling Pathway of PPARα Activation
Caption: PPARα activation pathway by fibrates.
Experimental Workflow for PPARα Transactivation Assay
Caption: Workflow of a PPARα transactivation assay.
Experimental Workflow for qRT-PCR Analysis
Caption: Workflow for qRT-PCR analysis of target genes.
References
- 1. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARalpha-dependent modulation of hepatic CYP1A by clofibric acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
A Comparative Analysis of Clofibroyl-CoA and Bezafibrate on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Clofibroyl-CoA, the active form of the first-generation fibrate clofibrate (B1669205), and bezafibrate (B1666932), a second-generation fibrate, on lipid metabolism. The information presented is collated from a range of clinical and preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Both this compound and bezafibrate are effective lipid-lowering agents that primarily act by activating peroxisome proliferator-activated receptors (PPARs). Their activation of these nuclear receptors leads to modifications in the expression of genes involved in lipid and lipoprotein metabolism. While both compounds effectively reduce plasma triglycerides and, to a lesser extent, cholesterol, bezafibrate generally demonstrates a more potent and broader spectrum of action. Bezafibrate has been shown to be more effective in lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol compared to clofibrate.[1] Furthermore, bezafibrate is a pan-PPAR agonist, activating PPARα, PPARγ, and PPARδ, which may contribute to its wider range of metabolic effects.[1][2]
Comparative Efficacy on Lipid Profiles
Clinical studies have consistently demonstrated the lipid-modifying effects of both clofibrate and bezafibrate. The following tables summarize the quantitative data from comparative clinical trials.
Table 1: Effect on Triglycerides and Total Cholesterol
| Drug | Patient Population | Dosage | Duration | Triglyceride Reduction | Total Cholesterol Reduction | Reference |
| Bezafibrate | Hyperlipoproteinemia Type IIa & IIb | 450 mg/day | 2 months | 30% (Type IIa), 41% (Type IIb) | 18% (Type IIa), 12% (Type IIb) | [1] |
| Clofibrate | Hyperlipoproteinemia Type IIa & IIb | 2 g/day | 2 months | 23% (Type IIa), 28% (Type IIb) | 16% (Type IIa), 8% (Type IIb) | [1] |
| Bezafibrate | Primary Hyperlipoproteinemia Type IIb or IV | 450 mg/day | Several months | More pronounced than clofibrate | More pronounced than clofibrate | |
| Clofibrate | Primary Hyperlipoproteinemia Type IIb or IV | 1.5 g/day | Several months | Less pronounced than bezafibrate | Less pronounced than bezafibrate | |
| Bezafibrate | Normolipemic Subjects | 600 mg/day | 8 days | Significant decrease | Significant decrease | [3] |
| Clofibrate | Normolipemic Subjects | 2 g/day | 8 days | Significant decrease | Significant decrease | [3] |
Table 2: Effect on LDL and HDL Cholesterol
| Drug | Patient Population | LDL-Cholesterol Change | HDL-Cholesterol Change | Reference |
| Bezafibrate | Hyperlipoproteinemia Type IIa & IIb | Significant decrease in Type IIa; Effective in Type IIb | Significant increase | [1] |
| Clofibrate | Hyperlipoproteinemia Type IIa & IIb | Significant decrease in Type IIa; Not effective in Type IIb | Less frequent increase compared to bezafibrate | [1] |
| Bezafibrate | Normolipemic Subjects | Significant decrease | Significant increase | [3] |
| Clofibrate | Normolipemic Subjects | Significant decrease | No significant change | [3] |
Mechanism of Action: A Focus on PPAR Activation
The primary mechanism of action for both this compound and bezafibrate involves the activation of PPARs. These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.
This compound , the active metabolite of clofibrate, is a known PPARα agonist.[4] Its activation of PPARα leads to:
-
Increased fatty acid catabolism: Upregulation of genes involved in fatty acid uptake and β-oxidation.[5]
-
Reduced triglyceride synthesis: Decreased expression of genes involved in triglyceride production.
-
Enhanced lipoprotein lipase (B570770) (LPL) activity: Leading to increased clearance of triglyceride-rich lipoproteins.[3][4]
Bezafibrate is a pan-PPAR agonist, activating PPARα, PPARγ, and to a lesser extent, PPARδ.[1][2] This broader activation profile contributes to a wider range of effects:
-
PPARα activation: Similar to this compound, it stimulates fatty acid oxidation and enhances LPL activity.[2][6]
-
PPARγ activation: Influences adipocyte differentiation and lipid storage, which can improve insulin (B600854) sensitivity.[1]
-
PPARδ activation: Associated with increased energy expenditure and fatty acid oxidation in muscle.
The activation of these pathways leads to a cascade of changes in gene expression, ultimately resulting in the observed lipid-lowering effects.
Effects on Key Metabolic Enzymes
Both drugs modulate the activity of crucial enzymes in lipid metabolism.
Table 3: Comparative Effects on Enzyme Activity
| Enzyme | Effect of this compound/Clofibrate | Effect of Bezafibrate | Mechanism |
| Lipoprotein Lipase (LPL) | Increased activity[3] | Increased activity and mass[7] | PPARα-mediated upregulation of LPL gene expression. |
| Carnitine Palmitoyltransferase (CPT) | Increased activity and synthesis[8] | Presumed increase via PPARα activation | PPARα-mediated upregulation of CPT gene expression, facilitating fatty acid transport into mitochondria for oxidation. |
| Acetyl-CoA Carboxylase (ACC) | Inhibition by this compound | Presumed inhibition via PPARα-mediated downregulation | Decreased fatty acid synthesis. |
Experimental Protocols
The following provides an overview of the methodologies typically employed in the clinical trials cited in this guide.
Clinical Trial Design for Lipid-Lowering Effects
A common design for comparing the efficacy of lipid-lowering drugs is a randomized, double-blind, placebo-controlled, crossover or parallel-group trial.
-
Patient Selection: Patients with specific types of hyperlipoproteinemia are recruited based on their lipid profiles (e.g., elevated total cholesterol, LDL-cholesterol, and/or triglycerides).
-
Randomization: Participants are randomly assigned to receive either one of the active drugs or a placebo.
-
Treatment Period: The duration of treatment typically ranges from several weeks to months.
-
Washout Period (for crossover studies): A period where no treatment is given to eliminate the effects of the first drug before administering the second.
-
Data Collection: Blood samples are collected at baseline and at various time points during the study to measure lipid levels.
-
Lipid Analysis: Standard enzymatic methods are used to determine the concentrations of total cholesterol, HDL-cholesterol, and triglycerides. LDL-cholesterol is often calculated using the Friedewald formula.
In Vitro and Preclinical Methodologies
-
Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are often used to study the direct effects of the compounds on liver cells.
-
Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis are used to measure changes in the expression of PPAR target genes.
-
Enzyme Activity Assays: Spectrophotometric or fluorometric assays are employed to measure the activity of enzymes like LPL and CPT in cell lysates or tissue homogenates.
-
Western Blotting: This technique is used to quantify the protein levels of key enzymes and receptors.
Conclusion
References
- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Effects of clofibrate, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Differential gene expression in mouse primary hepatocytes exposed to the peroxisome proliferator-activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the use of fibrates: focus on bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of treatment with bezafibrate on lipoprotein lipase activity and mass in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of clofibrate and acetylsalicylic acid on hepatic carnitine palmitoyltransferase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Clofibroyl-CoA vs. Palmitoyl-CoA as Substrates for Carnitine Palmitoyltransferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of palmitoyl-CoA, a natural substrate, and clofibroyl-CoA, the activated form of the drug clofibric acid, in the context of carnitine palmitoyltransferase (CPT), the rate-limiting enzyme in mitochondrial fatty acid oxidation. While palmitoyl-CoA is a well-established substrate for CPT, evidence suggests that this compound does not serve as a substrate but rather modulates fatty acid metabolism through indirect and potentially direct inhibitory mechanisms.
Executive Summary
Palmitoyl-CoA is the primary substrate for carnitine palmitoyltransferase (CPT), initiating the transport of long-chain fatty acids into the mitochondria for β-oxidation. In contrast, this compound, the coenzyme A derivative of the lipid-lowering drug clofibric acid, is not a substrate for CPT. Instead, clofibric acid primarily exerts its effects by acting as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, leading to the upregulation of genes involved in fatty acid metabolism, including CPT1A. Furthermore, based on studies with similar xenobiotic-CoA esters, it is plausible that this compound may act as a direct inhibitor of CPT.
Data Presentation: A Comparative Overview
| Parameter | Palmitoyl-CoA | This compound / Clofibric Acid |
| Role with CPT | Substrate | Not a substrate; potential inhibitor. Clofibric acid is a PPARα agonist. |
| Kinetic Parameters (CPT1A) | Km: ~30-60 µM (Varies with physiological conditions) | Ki: Not determined. |
| Effect on CPT1A Gene Expression | Endogenous fatty acids contribute to basal expression levels. | Upregulates CPT1A gene expression via PPARα activation.[1][2] |
| Effect on Fatty Acid Oxidation | The primary molecule for initiating mitochondrial long-chain fatty acid oxidation. | Clofibric acid treatment in vivo can lead to an increased capacity for fatty acid oxidation.[1] |
| Primary Mechanism of Action | Serves as the acyl donor for carnitine, forming palmitoylcarnitine (B157527) for mitochondrial import. | Activates the nuclear receptor PPARα, leading to transcriptional changes in genes controlling lipid metabolism.[2][3] |
Experimental Protocols
Carnitine Palmitoyltransferase I (CPT1) Activity and Inhibition Assay
This protocol is designed to measure the activity of CPT1 and to assess the inhibitory potential of compounds like this compound. The assay is based on the forward reaction, measuring the formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and L-[3H]carnitine.
Materials:
-
Isolated mitochondria or cell lysates containing CPT1
-
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4
-
Substrate solution: Palmitoyl-CoA
-
Radiolabeled substrate: L-[methyl-3H]carnitine
-
Inhibitor solution: this compound (or other test compounds)
-
Bovine serum albumin (BSA), fatty acid-free
-
Malonyl-CoA (as a positive control for inhibition)
-
Perchloric acid
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., rat liver) by differential centrifugation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and the desired concentration of the test inhibitor (e.g., this compound) or vehicle control.
-
Enzyme Pre-incubation: Add the mitochondrial preparation to the reaction mixture and pre-incubate for a specified time at 30°C to allow for any inhibitor interaction.
-
Reaction Initiation: Start the reaction by adding the substrate mixture containing palmitoyl-CoA and L-[3H]carnitine.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of perchloric acid.
-
Separation of Product: Separate the radiolabeled product (palmitoylcarnitine) from the unreacted radiolabeled substrate (L-[3H]carnitine) by methods such as ion-exchange chromatography or solvent extraction.
-
Quantification: Add the fraction containing palmitoylcarnitine to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific activity of CPT1 (nmol/min/mg protein). For inhibition studies, determine the IC50 and Ki values for the inhibitor. A competitive inhibition by this compound with respect to palmitoyl-CoA would be indicated by an increase in the apparent Km for palmitoyl-CoA with no change in Vmax.
Note: This protocol is a general guideline and may require optimization for specific experimental conditions.
Signaling Pathways and Experimental Workflows
Palmitoyl-CoA in Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the established pathway for the entry of palmitoyl-CoA into the mitochondrial matrix for β-oxidation, a process initiated by CPT1.
Caption: Carnitine shuttle system for fatty acid transport.
Clofibric Acid's Indirect Regulation via PPARα Signaling
This diagram outlines the mechanism by which clofibric acid influences fatty acid metabolism at the transcriptional level.
Caption: PPARα activation by clofibric acid.
Hypothesized Direct Inhibition of CPT1 by this compound
This workflow illustrates a potential direct inhibitory mechanism of this compound on CPT1, drawing parallels from studies on other xenobiotic-CoA esters like valproyl-CoA.
Caption: Hypothesized competitive inhibition of CPT1.
Conclusion
The roles of palmitoyl-CoA and this compound in the context of carnitine palmitoyltransferase are fundamentally different. Palmitoyl-CoA is the natural and essential substrate that fuels mitochondrial fatty acid oxidation. In contrast, this compound is not a substrate for CPT. The parent compound, clofibric acid, primarily modulates lipid metabolism by activating PPARα, leading to a broad transcriptional upregulation of genes involved in fatty acid catabolism. Additionally, there is a strong possibility that this compound, once formed in the cell, could directly inhibit CPT activity, a mechanism that warrants further investigation. For researchers in drug development, understanding this distinction is crucial for interpreting the effects of fibrate drugs and for the design of new therapeutic agents targeting fatty acid metabolism.
References
- 1. Effects of the peroxisome proliferator-activated receptor-alpha agonists clofibrate and fish oil on hepatic fatty acid metabolism in weaned dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Clofibroyl-CoA and Other Fibrate-CoAs in Modulating Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Clofibroyl-CoA and other major fibrate-CoA derivatives, including fenofibroyl-CoA, bezafibroyl-CoA, and gemfibrozil-CoA. Fibrates are a class of lipid-lowering drugs that play a crucial role in managing dyslipidemia, primarily by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α). This activation leads to a cascade of genetic and metabolic changes that collectively improve the lipid profile. While the parent fibrate drugs are administered, it is their conversion to CoA thioesters in the body that is understood to be the primary mechanism of their molecular action. This guide delves into the available experimental data to compare their efficacy, outlines the methodologies used in these assessments, and provides visual representations of the key pathways and workflows.
Mechanism of Action: The Central Role of PPAR-α
Fibrates exert their therapeutic effects by acting as agonists for PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon binding of a fibrate-CoA ligand, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This binding event modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.
The key outcomes of PPAR-α activation by fibrate-CoAs include:
-
Increased Lipoprotein Lipolysis: Upregulation of lipoprotein lipase (B570770) (LPL) and downregulation of apolipoprotein C-III (ApoC-III), leading to enhanced clearance of triglyceride-rich lipoproteins.[2][4]
-
Increased Hepatic Fatty Acid Uptake and Oxidation: Increased expression of fatty acid transport proteins and enzymes involved in mitochondrial and peroxisomal β-oxidation, shifting fatty acid metabolism towards catabolism rather than storage.[2]
-
Reduced Hepatic Triglyceride Synthesis: Decreased availability of fatty acids for the synthesis of triglycerides and subsequent secretion as very-low-density lipoprotein (VLDL).[2]
-
Increased HDL Cholesterol Production: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).[2]
Quantitative Comparison of Fibrate Efficacy
Direct comparative studies on the binding affinities and activation potencies of the CoA derivatives of all major fibrates are limited in publicly available literature. However, data from studies on the parent fibric acids provide valuable insights into their relative efficacies in activating PPAR-α. It is important to note that the conversion rates of different fibrates to their CoA esters can vary, which may influence their ultimate potency in vivo.
Table 1: Comparative Efficacy of Fibrates on PPAR-α Activation
| Fibrate (Active Form) | Parameter | Value | Species | Reference |
| Fenofibric Acid | EC50 (PPAR-α) | 9.47 µM | Human | [1] |
| Bezafibrate | EC50 (PPAR-α) | 30.4 µM | Human | [1] |
| Fenofibrate | EC50 (PPAR-α) | 30 µM | Human | |
| Fenofibrate | EC50 (PPAR-α) | 18 µM | Mouse | |
| Gemfibrozil | Relative Affinity for PPAR-α | Lower than Clofibrate | Not Specified | [5] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fibrate efficacy. Below are protocols for key experiments cited in the literature.
PPAR-α Activation Assay (Transfection Assay)
This assay measures the ability of a compound to activate the PPAR-α receptor and induce the expression of a reporter gene.
Protocol:
-
Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are seeded in 24-well plates and transfected with expression vectors for a GAL4-human PPAR-α ligand-binding domain (LBD) chimera and a GAL4-responsive luciferase reporter gene. A vector for Renilla luciferase is co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After 24 hours, the medium is replaced with DMEM containing the test compounds (e.g., fenofibric acid, bezafibrate) at various concentrations.
-
Luciferase Assay: After another 24 hours of incubation, cells are lysed, and the activities of Firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Acyl-CoA Synthetase Activity Assay
This assay measures the activity of acyl-CoA synthetase, an enzyme responsible for the conversion of fatty acids to their active acyl-CoA form.
Protocol:
-
Tissue Homogenization: Liver or other tissue samples are homogenized in a buffer containing sucrose, Tris-HCl, and EDTA.
-
Subcellular Fractionation: The homogenate is centrifuged to obtain the microsomal fraction, which is rich in acyl-CoA synthetase.
-
Reaction Mixture: The reaction is initiated by adding the microsomal fraction to a reaction mixture containing Tris-HCl, ATP, MgCl2, coenzyme A, dithiothreitol, and a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid).
-
Incubation: The reaction is carried out at 37°C for a specific time.
-
Extraction and Scintillation Counting: The reaction is stopped, and the radiolabeled acyl-CoA is extracted and quantified using liquid scintillation counting.
-
Data Analysis: The specific activity of acyl-CoA synthetase is calculated as nmol of acyl-CoA formed per minute per mg of protein.[3]
Carnitine Palmitoyltransferase I (CPT-I) Activity Assay
This assay measures the activity of CPT-I, a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Protocol:
-
Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates by differential centrifugation.
-
Reaction Mixture: The reaction is initiated by adding the mitochondrial preparation to a reaction mixture containing buffer, L-carnitine, and a radiolabeled fatty acyl-CoA (e.g., [1-¹⁴C]palmitoyl-CoA).
-
Incubation: The reaction is carried out at 37°C.
-
Separation and Scintillation Counting: The reaction is stopped, and the radiolabeled acylcarnitine is separated from the unreacted acyl-CoA and quantified by liquid scintillation counting.
-
Data Analysis: The specific activity of CPT-I is calculated as nmol of acylcarnitine formed per minute per mg of mitochondrial protein.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of fibrate action and a typical experimental workflow for assessing PPAR-α activation.
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA synthetase activity in normal and atherosclerotic rabbit aortic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of inhibitors of carnitine palmitoyltransferase I and fibrates in cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of inhibitors of carnitine palmitoyltransferase I and fibrates in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Clofibroyl-CoA with Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of peroxisome proliferator-activated receptor alpha (PPARα) agonists in wild-type versus knockout models, offering supporting experimental data to validate the mechanism of action of clofibroyl-CoA, the active metabolite of the lipid-lowering drug clofibrate.
The primary mechanism of action of this compound is the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. To unequivocally demonstrate this, researchers utilize PPARα knockout (KO) mice. These genetically engineered models lack the PPARα receptor, and therefore, any physiological or molecular effects observed in wild-type (WT) mice upon treatment with a PPARα agonist should be absent or significantly diminished in their KO counterparts. This guide presents a comparative analysis of data from studies using such models to validate the PPARα-dependent effects of fibrate drugs.
Quantitative Comparison of PPARα Agonist Effects in Wild-Type vs. PPARα Knockout Mice
To illustrate the PPARα-dependent action of fibrates, the following table summarizes the effects of bezafibrate, a compound with a similar mechanism of action to this compound, on key physiological and molecular parameters in both wild-type and PPARα null mice. The data clearly demonstrates that the characteristic effects of the fibrate are contingent upon the presence of a functional PPARα receptor.
| Parameter | Genotype | Treatment | Result | Conclusion |
| Liver to Body Weight Ratio (%) | Wild-Type | Bezafibrate | Significant Increase | The increase in liver weight (hepatomegaly), a known effect of PPARα agonists in rodents, is dependent on PPARα.[1][2] |
| PPARα Null | Bezafibrate | No Significant Change | The absence of PPARα abolishes the hepatomegalic effect of the fibrate.[1][2] | |
| Hepatic Acyl-CoA Oxidase (ACO) mRNA Expression | Wild-Type | Bezafibrate | Marked Induction | ACO is a key enzyme in peroxisomal fatty acid β-oxidation and a well-established target gene of PPARα. Its induction is a hallmark of PPARα activation. |
| PPARα Null | Bezafibrate | No Induction | The lack of ACO induction in the absence of PPARα confirms that the fibrate's effect on this gene is mediated through this receptor. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the typical experimental workflow for validating its mechanism of action using knockout models.
Caption: Signaling pathway of this compound via PPARα activation.
Caption: Experimental workflow for validating mechanism of action.
Detailed Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action using knockout models.
Animal Treatment and Tissue Collection
-
Animal Models: Age- and sex-matched wild-type (e.g., C57BL/6J) and PPARα knockout mice are used. All animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Drug Administration: Clofibrate is typically administered orally (e.g., mixed in the diet or via gavage) or intraperitoneally. A vehicle control group (e.g., corn oil) is included for both wild-type and knockout genotypes. The treatment duration can range from a few days to several weeks depending on the endpoints being measured.
-
Tissue Harvesting: At the end of the treatment period, mice are euthanized. The liver is promptly excised, weighed, and sections are either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological examination.
Analysis of Liver to Body Weight Ratio
-
Measurement: The total body weight of each mouse is recorded before euthanasia. The excised liver is blotted dry and weighed.
-
Calculation: The liver to body weight ratio is calculated as: (Liver Weight / Total Body Weight) * 100.
-
Statistical Analysis: The ratios are compared between the different treatment groups (WT Vehicle, WT Treated, KO Vehicle, KO Treated) using appropriate statistical tests, such as a two-way ANOVA.
RNA Extraction and Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from frozen liver tissue using a suitable method, such as a TRIzol-based reagent or a commercial RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): The relative mRNA expression levels of target genes (e.g., Acyl-CoA oxidase) and a housekeeping gene (e.g., GAPDH, β-actin) are quantified using a qPCR system with a fluorescent dye like SYBR Green or a probe-based assay.
-
Data Analysis: The relative expression of the target gene is normalized to the expression of the housekeeping gene using the ΔΔCt method. The fold change in expression is then calculated relative to the control group. Statistical significance is determined using appropriate tests.
By employing these methodologies, researchers can robustly validate that the pharmacological effects of this compound are mediated through the PPARα receptor, providing crucial data for drug development and regulatory assessment. The absence of a response in knockout models serves as definitive evidence for the on-target mechanism of action.
References
Clofibroyl-CoA: A Comparative Guide for Researchers on PPARα Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clofibroyl-CoA with other commonly used Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists in a research context. Due to the limited availability of direct experimental data on this compound, this guide leverages data from its precursor, clofibric acid, to provide a comparative framework against other well-characterized PPARα agonists such as fenofibric acid (the active form of fenofibrate) and WY-14643.
Introduction to PPARα and its Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[1] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ.[1] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[2] Its activation leads to the regulation of genes involved in fatty acid uptake, transport, and oxidation.[3]
PPARα agonists are a class of compounds that bind to and activate PPARα. These are widely used in research to study lipid metabolism and as therapeutic agents for dyslipidemia.[4] Fibrates, such as clofibrate (B1669205) and fenofibrate, are well-known PPARα agonists.[5] In the body, clofibrate is hydrolyzed to its active form, clofibric acid, which is then converted to this compound to act as the direct ligand for PPARα.
Comparative Analysis of PPARα Agonists
This section provides a comparative overview of this compound (via clofibric acid) and other prominent PPARα agonists based on their potency, efficacy, and selectivity.
Data Presentation: Potency and Efficacy of PPARα Agonists
The following table summarizes the half-maximal effective concentrations (EC50) of various PPARα agonists from in vitro studies. A lower EC50 value indicates higher potency.
| Agonist | Assay Type | Species | EC50 | Reference |
| Clofibric Acid | Luciferase Reporter Assay | Human | ~574 µM | [6] |
| Luciferase Reporter Assay | Human, Murine, Xenopus | Active, but no EC50 provided | [2] | |
| Fenofibric Acid | Luciferase Reporter Assay | Human | 9.47 µM | [7] |
| WY-14643 | Luciferase Reporter Assay | Murine | 0.63 µM | [8] |
| Luciferase Reporter Assay | Human | 5.0 µM | [8] | |
| GW7647 | Luciferase Reporter Assay | Human | 6 nM | [8] |
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
Upon activation by an agonist, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in lipid metabolism.[5]
Figure 1. Simplified PPARα signaling pathway upon agonist binding.
Experimental Workflow: In Vitro PPARα Activation Assay
A common method to assess the activity of PPARα agonists is the luciferase reporter gene assay. This assay measures the ability of a compound to activate a reporter gene (luciferase) that is under the control of a PPRE.
References
- 1. Molecular mechanism of peroxisome proliferator-activated receptor α activation by WY14643: a new mode of ligand recognition and receptor stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of co-crystals of human PPARα-LBD and ligand for high-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of Gene Expression Changes Induced by Different Fibrates
For Researchers, Scientists, and Drug Development Professionals
Fibrates are a class of lipid-lowering drugs that primarily activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis.[1] While all fibrates share this common mechanism, differences in their chemical structure and affinity for PPARα and other receptors can lead to distinct gene expression profiles and pharmacological effects. This guide provides a comparative overview of the gene expression changes induced by commonly used fibrates, supported by experimental data and detailed methodologies.
Comparative Gene Expression Profiles
The following tables summarize the differential gene expression induced by various fibrates in liver cells. The data is compiled from studies utilizing microarray analysis and other gene expression profiling techniques.
Table 1: Overview of Differentially Expressed Genes in Mouse Primary Hepatocytes Treated with Different Fibrates
| Fibrate (100 µM) | Total Genes with Altered Expression |
| Bezafibrate | 151 |
| Fenofibrate | 149 |
| WY-14,643 | 145 |
Data sourced from a study on mouse primary hepatocytes treated for 24 hours. A gene was considered significantly regulated if the fold change was greater than 1.5 and the P-value was less than 0.05.[2]
Table 2: Comparative Effects of Fibrates on Key Genes Involved in Lipid Metabolism and Drug Metabolism in Human Hepatocytes
| Gene | Function | Fenofibric Acid | Gemfibrozil (B1671426) | Clofibric Acid | Bezafibrate |
| Lipid Metabolism | |||||
| CPT1A | Fatty Acid Oxidation | Upregulation | Upregulation | Upregulation | Upregulation |
| ACOX1 | Peroxisomal β-oxidation | Upregulation | Upregulation | Upregulation | Upregulation |
| FABP1 | Fatty Acid Uptake | Upregulation | Upregulation | Upregulation | Upregulation |
| APOA1 | HDL Cholesterol Formation | Upregulation | Upregulation | Upregulation | Upregulation |
| APOA2 | HDL Cholesterol Formation | Upregulation | Upregulation | Upregulation | Upregulation |
| APOC3 | Lipoprotein Lipase Inhibition | Downregulation | Downregulation | Downregulation | Downregulation |
| LPL | Lipoprotein Lipase | Upregulation | Upregulation | Upregulation | Upregulation |
| SREBF1 | Fatty Acid Synthesis | Downregulation | Downregulation | Downregulation | Downregulation |
| FASN | Fatty Acid Synthesis | Downregulation | Downregulation | Downregulation | Downregulation |
| CYP7A1 | Bile Acid Synthesis | Downregulation | Downregulation | Downregulation | Downregulation |
| Drug Metabolism | |||||
| CYP3A4 | Xenobiotic Metabolism | 2- to 5-fold increase in mRNA | 2- to 5-fold increase in mRNA | 2- to 5-fold increase in mRNA | Not specified |
| CYP2C8 | Xenobiotic Metabolism | 2- to 6-fold increase in mRNA | Inducer and inhibitor | 2- to 6-fold increase in mRNA | Not specified |
| UGT1A1 | Glucuronidation | 2- to 3-fold increase in mRNA | 2- to 3-fold increase in mRNA | 2- to 3-fold increase in mRNA | Not specified |
This table synthesizes data from multiple sources.[1][3][4] The regulation of these genes is central to the lipid-modifying effects of all fibrates. It is important to note that gemfibrozil acts as both an inducer and an inhibitor of CYP2C8.[3]
Key Signaling Pathway: PPARα Activation
Fibrates exert their primary effects on gene expression by activating the PPARα signaling pathway.[1] Upon binding to a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.[4][7]
Canonical PPARα signaling pathway activated by fibrates.
Experimental Protocols
The following are representative protocols for in vitro and in vivo assessment of fibrate-induced gene expression changes.
In Vitro Gene Expression Analysis in Hepatocytes
This protocol describes a general workflow for treating cultured liver cells with fibrates and analyzing subsequent changes in gene expression.[1][2]
-
Cell Culture : Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured in an appropriate medium (e.g., Williams E medium supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2).[1]
-
Fibrate Treatment : Cells are treated with various concentrations of the fibrate (e.g., fenofibric acid) or a vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days.[1][2]
-
RNA Isolation : Total RNA is extracted from the cells using standard methods, such as TRIzol reagent or commercial kits. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.[1]
-
Gene Expression Analysis :
-
Quantitative Real-Time PCR (qRT-PCR) : The expression of specific target genes is quantified.
-
Microarray/RNA-seq : Global gene expression profiling is performed to identify a broad range of regulated genes.[2]
-
-
Data Analysis : Gene expression levels are normalized to a housekeeping gene (for qRT-PCR) or using appropriate statistical methods (for microarray/RNA-seq). The fold change in gene expression between fibrate-treated and control cells is then calculated.[1]
In Vivo Gene Expression Analysis in Animal Models
This protocol outlines a typical in vivo study to assess the effects of fibrates on gene expression.[1]
-
Animal Model : Rodent models, such as C57BL/6 mice or Wistar rats, are commonly used. Animals are housed under controlled conditions with free access to food and water.[1]
-
Fibrate Administration : Fibrates are administered to the animals, typically through oral gavage or mixed in their diet, for a specified duration. A control group receives a vehicle.
-
Tissue Collection : At the end of the treatment period, animals are euthanized, and liver tissue is collected and immediately frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
RNA Isolation and Gene Expression Analysis : RNA is extracted from the liver tissue, and gene expression is analyzed using qRT-PCR, microarray, or RNA-seq as described in the in vitro protocol.
-
Data Analysis : Gene expression data is analyzed to identify significant changes between the fibrate-treated and control groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential gene expression in mouse primary hepatocytes exposed to the peroxisome proliferator-activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Liver: Clofibroyl-CoA vs. WY-14643 in Regulating Hepatocyte Metabolism
For researchers, scientists, and drug development professionals, understanding the nuanced effects of peroxisome proliferator-activated receptor alpha (PPARα) agonists on liver cell metabolism is paramount. This guide provides a side-by-side comparison of two such agents, Clofibroyl-CoA and WY-14643, detailing their impact on key metabolic pathways within hepatocytes and providing the experimental frameworks necessary to evaluate these effects.
Both this compound, the active form of the fibrate drug clofibrate, and WY-14643 are potent activators of PPARα, a nuclear receptor that acts as a master regulator of lipid and glucose homeostasis in the liver.[1] Activation of PPARα orchestrates a metabolic shift, primarily promoting the breakdown of fatty acids for energy. While both compounds converge on this central mechanism, their specific quantitative effects on hepatocyte metabolism can differ. This comparison guide synthesizes available data to illuminate these distinctions.
Quantitative Comparison of Metabolic Effects
To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound and WY-14643 on three core metabolic pathways in hepatocytes: fatty acid oxidation, glycolysis, and ketogenesis. Note: Direct comparative studies are limited; therefore, data is compiled from multiple sources and may involve the related compound, clofibric acid, for this compound.
| Metabolic Pathway | Compound | Parameter Measured | Cell Type | Effect | Fold Change/Percentage Change |
| Fatty Acid Oxidation | Clofibric Acid | Palmitoyl-CoA Oxidation | Primary Rat Hepatocytes | Increased | Markedly Increased (Specific fold change not stated)[2] |
| WY-14643 | Fatty Acid Oxidation | Primary Mouse Hepatocytes | Increased | Upregulation of FAO-related genes (e.g., CPT1a, ACOX1)[3][4] | |
| Glycolysis | This compound | Glucose Utilization | - | - | Data not available in direct comparison |
| WY-14643 | Glycolytic Flux | - | - | Data not available in direct comparison | |
| Ketogenesis | This compound | Ketone Body Production | - | - | Data not available in direct comparison |
| WY-14643 | Ketone Body Production | Diet-induced Obese Mice | Increased | Statistically significant elevation in β-Hydroxybutyric acid[5] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and WY-14643 is the activation of PPARα. Upon binding, the ligand-receptor complex forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
To quantitatively assess the metabolic effects of these compounds, a series of well-defined experimental workflows are necessary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Fatty Acid Oxidation Assay (using Radiolabeled Substrates)
This protocol is adapted from established methods for measuring fatty acid oxidation in cultured hepatocytes.[6][7]
-
Cell Culture:
-
Isolate primary hepatocytes from rodents or use cryopreserved human hepatocytes.
-
Plate hepatocytes on collagen-coated plates and culture in appropriate medium.
-
Allow cells to form a monolayer.
-
-
Treatment:
-
Treat hepatocytes with various concentrations of this compound or WY-14643 for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Assay Procedure:
-
Prepare the assay medium containing a radiolabeled fatty acid, such as [1-¹⁴C]palmitate, complexed to bovine serum albumin (BSA).
-
Wash the hepatocyte monolayer with warm phosphate-buffered saline (PBS).
-
Add the assay medium to the cells.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
To measure the production of ¹⁴CO₂, trap the released gas using a filter paper soaked in a CO₂ trapping agent.
-
To measure acid-soluble metabolites (ASMs), which represent incompletely oxidized fatty acids, precipitate the protein and lipids from the medium and measure the radioactivity in the acid-soluble fraction.
-
Harvest the cells and determine the protein content for normalization.
-
Measure the radioactivity in the CO₂ trap and the ASM fraction using a scintillation counter.
-
Calculate the rate of fatty acid oxidation as nanomoles of palmitate oxidized per minute per milligram of cell protein.
-
Glycolysis Stress Test (using Extracellular Flux Analyzer)
This protocol outlines the use of an extracellular flux analyzer to measure real-time glycolytic rates.[8][9]
-
Cell Culture and Plating:
-
Seed primary hepatocytes in a specialized microplate for the extracellular flux analyzer at an optimized density.
-
Allow cells to adhere and form a monolayer.
-
-
Treatment:
-
Treat cells with this compound or WY-14643 for the desired duration.
-
-
Assay Procedure:
-
Replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO₂ incubator to allow for temperature and pH equilibration.
-
Place the microplate in the extracellular flux analyzer.
-
Measure the basal extracellular acidification rate (ECAR), which is an indicator of glycolysis.
-
Sequentially inject the following compounds and measure the ECAR after each injection:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor that forces cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis, allowing for the measurement of non-glycolytic acidification.
-
-
Normalize the ECAR data to cell number or protein concentration.
-
Calculate key parameters of glycolysis: basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
Ketogenesis Assay (Colorimetric/Fluorometric)
This protocol describes the measurement of ketone bodies (β-hydroxybutyrate and acetoacetate) in the hepatocyte culture medium.[10][11][12][13][14]
-
Cell Culture and Treatment:
-
Culture and treat hepatocytes with this compound or WY-14643 as described in the previous protocols.
-
-
Sample Collection:
-
At the end of the treatment period, collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
-
Assay Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the chosen colorimetric or fluorometric ketone body assay kit.
-
Typically, the assay involves an enzymatic reaction that converts β-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD⁺ to NADH.
-
The NADH produced is then used to generate a colored or fluorescent product.
-
Prepare a standard curve using known concentrations of β-hydroxybutyrate.
-
Add the collected culture medium samples and standards to a microplate.
-
Add the reaction mixture provided in the kit.
-
Incubate for the recommended time at the specified temperature.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of β-hydroxybutyrate in the samples by interpolating from the standard curve.
-
Normalize the results to the cell protein content.
-
Conclusion
Both this compound and WY-14643 are valuable tools for investigating the role of PPARα in hepatocyte metabolism. While both compounds stimulate fatty acid oxidation through the activation of PPARα, their precise quantitative effects on this and other metabolic pathways may vary. The experimental protocols provided in this guide offer a robust framework for conducting direct comparative studies to elucidate these differences. Such research is crucial for advancing our understanding of liver metabolism and for the development of targeted therapies for metabolic diseases.
References
- 1. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of peroxisomal beta-oxidation enzymes in primary cultured rat hepatocytes by clofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. applications.emro.who.int [applications.emro.who.int]
Validating the Specificity of Clofibroyl-CoA for PPARα over PPARγ/δ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Clofibroyl-CoA, a key metabolite of the fibrate drug clofibrate, for Peroxisome Proliferator-Activated Receptor alpha (PPARα) over its related isoforms, PPARγ and PPARδ. Fibrates are a class of drugs that modulate lipid metabolism and are primarily used to treat dyslipidemia. Their therapeutic effects are mediated through the activation of PPARs, a group of nuclear receptors that function as ligand-activated transcription factors. Understanding the isoform specificity of PPAR ligands is crucial for developing targeted therapies with improved efficacy and reduced side effects.
Clofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, clofibric acid. Clofibric acid is then converted to its coenzyme A thioester, this compound, which is considered the active ligand for PPARs. This guide will focus on the experimental data validating the preferential activation of PPARα by this active metabolite.
Quantitative Comparison of PPAR Subtype Activation
The following table summarizes the available quantitative data on the activation of human PPAR subtypes by clofibric acid, the precursor to this compound. It is important to note that direct, side-by-side comparative studies of this compound across all three PPAR isoforms are limited in the publicly available literature. The data presented here is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
| Ligand | Receptor Subtype | Cell Line | Assay Type | EC50 (μM) | Efficacy (% of Reference Agonist) | Citation |
| Clofibric Acid | hPPARα | HepG2 | Reporter Gene Assay | 39.6 | Not Reported | [1] |
| Clofibric Acid | hPPARγ | HepG2 | Reporter Gene Assay | 309 | Not Reported | [1] |
| Clofibric Acid | hPPARα | Not Specified | Not Specified | 170 | Not Reported | [2] |
| Clofibric Acid | hPPARγ | HG5LN | Reporter Gene Assay | >100 | Up to 39% | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency.
Experimental Protocols
The determination of ligand specificity for PPAR subtypes relies on well-established in vitro assays. The two primary methods used to generate the data in this guide are Ligand Binding Assays and Cell-Based Reporter Gene Assays.
Ligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of a ligand for a specific PPAR isoform.
Principle: This assay measures the direct interaction between the ligand and the Ligand Binding Domain (LBD) of the PPAR. A common method is a competitive binding assay where a labeled (e.g., fluorescent or radioactive) high-affinity PPAR ligand (tracer) is displaced by the unlabeled test compound (this compound). The amount of tracer displaced is proportional to the affinity of the test compound for the receptor.
Generalized Protocol:
-
Protein Preparation: Purified recombinant LBD of human PPARα, PPARγ, and PPARδ are used.
-
Assay Buffer: A suitable buffer containing co-activator peptides that stabilize the active conformation of the receptor is prepared.
-
Reaction Mixture: The PPAR LBD, the labeled tracer, and varying concentrations of the unlabeled test ligand are incubated together in a microplate.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The amount of bound tracer is measured. For fluorescently labeled tracers, techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used. For radiolabeled tracers, scintillation counting is employed.
-
Data Analysis: The data is used to calculate the IC50 (concentration of the test ligand that displaces 50% of the tracer), which can then be converted to the inhibition constant (Ki) to reflect the binding affinity.
Cell-Based Reporter Gene Assay
Objective: To measure the functional activation of a specific PPAR isoform by a ligand in a cellular context.
Principle: This assay utilizes engineered cell lines that express a specific PPAR isoform and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a PPAR-responsive promoter element (PPRE). When a ligand activates the PPAR, the receptor-ligand complex binds to the PPRE and drives the expression of the reporter gene. The level of reporter gene expression is a measure of the ligand's agonistic activity.
Generalized Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293 or HepG2) is transiently or stably transfected with two plasmids:
-
An expression vector containing the full-length coding sequence of the human PPAR isoform (α, γ, or δ).
-
A reporter plasmid containing a PPRE upstream of a reporter gene.
-
-
Cell Seeding: The transfected cells are seeded into a multi-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of the test ligand (this compound or clofibric acid). A known potent agonist for each PPAR isoform is used as a positive control.
-
Incubation: The cells are incubated to allow for ligand uptake, receptor activation, and reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 and maximal efficacy can be determined.
Visualizing the Molecular Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the generalized PPAR signaling pathway and a typical experimental workflow for determining ligand specificity.
Caption: Generalized PPAR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clofibric acid, PPARalpha agonist (CAS 882-09-7) | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PPAR-alpha and -gamma but not -delta agonists inhibit airway inflammation in a murine model of asthma: in vitro evidence for an NF-kappaB-independent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Clofibroyl-CoA
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Clofibroyl-CoA, a coenzyme A derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the closely related and biologically active metabolite, Clofibric Acid, and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles to protect against potential splashes.
-
Skin Protection: Use chemically resistant gloves and a lab coat to prevent skin contact.[1]
-
Respiratory Protection: While not always required for non-volatile solids, a dust mask or respirator should be used if there is a risk of generating dust or aerosols.
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Hazard Classification and Waste Segregation
Based on the data for Clofibric Acid, this compound should be treated as a hazardous substance with the following potential hazards:
-
Causes skin irritation[1]
-
Causes serious eye irritation
-
Suspected of causing cancer
-
Toxic to aquatic life with long-lasting effects[1]
Therefore, this compound waste must be segregated and disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol
-
Waste Identification and Labeling:
-
All waste containing this compound must be clearly labeled as "Hazardous Waste."
-
The label should include the chemical name ("this compound"), the primary hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen," "Environmental Hazard"), and the date of accumulation.
-
-
Waste Collection and Storage:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be away from general traffic and incompatible materials.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework for safe management.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Must not be between 2.0 and 12.5 for drain disposal (this compound should not be drain disposed regardless of pH). | General Lab Safety |
| Satellite Accumulation Area (SAA) Volume Limit | Typically up to 55 gallons of hazardous waste. | Institutional Policy |
| Acute Hazardous Waste (P-listed) SAA Limit | 1 quart for liquids, 1 kg for solids. (Classification of this compound as P-listed is unlikely but should be confirmed with EHS). | Institutional Policy |
| Storage Time Limit in SAA | Generally up to one year from the accumulation start date. | Institutional Policy |
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are readily available in the searched literature. Therefore, the recommended disposal method is collection and transfer to a licensed hazardous waste facility.
Disposal Process Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Clofibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure personal safety when handling Clofibroyl-CoA. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area. | To prevent inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
1. Preparation and Handling Area:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure the work area is clean and free of clutter.
-
Have an emergency spill kit readily accessible.
2. Handling Procedures:
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Weigh and handle the solid compound carefully to minimize dust formation.
-
When preparing solutions, add the solvent to the vial containing the compound slowly.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Consult the product datasheet for specific storage temperature recommendations, which are often at -20°C or below for acyl-CoA derivatives to ensure stability.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (solutions of this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Disposal Method:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this compound down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Spill Management
1. Small Spills (Solid):
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol) and then with soap and water.
2. Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or absorbent pads).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
3. Large Spills:
-
Evacuate the area and prevent entry.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
If safe to do so, increase ventilation to the area.
Experimental Protocols
Due to the lack of specific experimental data for this compound in the search results, detailed experimental protocols cannot be provided. It is known that this compound hydrolase activity is present in the cytosolic fraction of rat liver homogenates, indicating its potential role in cellular metabolism.[2]
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
